Product packaging for Eurycomalactone(Cat. No.:CAS No. 23062-24-0)

Eurycomalactone

Número de catálogo: B1215533
Número CAS: 23062-24-0
Peso molecular: 348.4 g/mol
Clave InChI: OGHYZHNTIINXEO-MGBQOKOWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Eurycomalactone is a bioactive C-19 quassinoid compound isolated from the plant Eurycoma longifolia Jack, a traditional medicinal plant found in Southeast Asia . This compound has demonstrated potent and broad-spectrum in vitro anticancer activity, showing efficacy against various human cancer cell lines. Studies report IC50 values in the low micromolar range, including 1.60 ± 0.12 µM in cervical (HeLa), 2.21 ± 0.049 µM in colorectal (HT-29), and 2.46 ± 0.081 µM in ovarian (A2780) cancer cells . Its primary research value lies in its ability to induce apoptotic cell death in a dose- and time-dependent manner, a key mechanism for eliminating cancerous cells . Research indicates that this compound promotes apoptosis through the activation of key executioner caspases, such as caspase-3 and caspase-7, and the cleavage of poly (ADP-ribose) polymerase (PARP) . A significant and well-investigated mechanism of this compound is its potent inhibition of the AKT/NF-κB signaling pathway . By suppressing the phosphorylation of AKT and NF-κB, this compound downregulates the expression of critical anti-apoptotic proteins like Bcl-xL and survivin, thereby lowering the threshold for cell death . This mechanism also underlines its promising role as a chemosensitizer; this compound has been shown to significantly enhance the sensitivity of non-small cell lung cancer (NSCLC) cells to chemotherapeutic agents like cisplatin by inhibiting the cisplatin-induced activation of pro-survival AKT/NF-κB signaling . In silico molecular docking studies further suggest that this compound may exert its effects by inhibiting protein targets such as Tumor Necrosis Factor-alpha (TNF-α) and Dihydrofolate Reductase (DHFR), which are involved in inflammation, cell proliferation, and apoptosis . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24O6 B1215533 Eurycomalactone CAS No. 23062-24-0

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(1S,2R,5S,9S,10S,11R,12R,13R,16R)-9,12-dihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,8,15-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O6/c1-7-5-10(20)16(23)18(3)9(7)6-11(21)19(4)12-8(2)14(25-17(12)24)13(22)15(18)19/h5,8-9,12-16,22-23H,6H2,1-4H3/t8-,9+,12-,13+,14-,15-,16-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHYZHNTIINXEO-MGBQOKOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C3C4(C(CC(=O)C3(C1C(=O)O2)C)C(=CC(=O)C4O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2[C@@H]([C@@H]3[C@@]4([C@@H](CC(=O)[C@]3([C@H]1C(=O)O2)C)C(=CC(=O)[C@H]4O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177627
Record name Eurycomalactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23062-24-0
Record name Eurycomalactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23062-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eurycomalactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023062240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eurycomalactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Eurycomalactone: A Technical Whitepaper on its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eurycomalactone, a C-19 quassinoid derived from the plant Eurycoma longifolia, has demonstrated significant cytotoxic and anti-cancer properties across a range of cancer cell lines. This document provides a detailed technical overview of its molecular mechanisms. The primary modes of action involve the induction of apoptosis and cell cycle arrest through the modulation of critical signaling pathways, most notably the AKT/NF-κB and β-catenin pathways. Furthermore, this compound has been shown to enhance the chemosensitivity of cancer cells to conventional drugs like cisplatin. This whitepaper consolidates the current understanding of this compound's anti-cancer activities, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the key signaling cascades it perturbs.

Core Anti-Cancer Mechanisms

This compound exerts its anti-neoplastic effects through a multi-pronged attack on cancer cell proliferation and survival. The principal mechanisms identified are:

  • Induction of Apoptosis: this compound is a potent inducer of programmed cell death. This is achieved by activating pro-apoptotic proteins such as caspase-3 and Poly (ADP-ribose) polymerase (PARP), while simultaneously reducing the expression of anti-apoptotic proteins like Bcl-xL and survivin. In silico analyses further suggest that this compound may directly interact with and inhibit key apoptosis-related proteins like Tumor Necrosis Factor-alpha (TNF-α) and Dihydrofolate reductase (DHFR).

  • Cell Cycle Arrest: The compound effectively halts the progression of the cell cycle, thereby inhibiting cell division and proliferation. In non-small cell lung cancer (NSCLC) cells, this compound induces a G2/M phase arrest by downregulating cyclin B1 and CDK1/2. In contrast, in hepatocellular carcinoma (HCC) cells, it causes a G0/G1 phase arrest, characterized by the downregulation of CDK4 and CDK6.

  • Inhibition of Pro-Survival Signaling Pathways: A crucial aspect of this compound's mechanism is its ability to suppress key signaling pathways that are constitutively active in many cancers. It notably inhibits the phosphorylation and activation of AKT and NF-κB, which are central to cell growth and survival. More recently, it has been shown to down-regulate the 5'tRFAla/DVL/β-catenin pathway in HCC.

  • Chemosensitization and DNA Repair Inhibition: this compound enhances the efficacy of standard chemotherapeutic agents. For instance, it increases the sensitivity of NSCLC cells to cisplatin. This is partly explained by its ability to delay the repair of DNA double-strand breaks induced by treatments like radiation, making cancer cells more vulnerable.

Quantitative Data: Cytotoxicity

The cytotoxic potential of this compound has been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Cell LineCancer TypeIC50 (µM)Reference
A549Non-Small Cell Lung Cancer0.73
Calu-1Non-Small Cell Lung CancerNot specified, but active
HeLaCervical Cancer1.60 ± 0.12
HT-29Colorectal Cancer2.21 ± 0.049
A2780Ovarian Cancer2.46 ± 0.081
MCF-7Breast CancerActive, specific value not stated
Colon 26-L5Colon Cancer0.70
B16-BL6Melanoma0.59
LLCLewis Lung Carcinoma0.78

Signaling Pathway Analysis

This compound's mechanism of action is intrinsically linked to its ability to interfere with crucial intracellular signaling pathways that promote cancer cell survival and proliferation.

Inhibition of the AKT/NF-κB Pathway

The PI3K/AKT/NF-κB pathway is a cornerstone of cancer cell survival, promoting proliferation and inhibiting apoptosis. This compound has been shown to effectively disrupt this cascade. In NSCLC cells, it suppresses the phosphorylation of AKT at Ser473 and the phosphorylation of the NF-κB p65 subunit at Ser536. This inactivation prevents NF-κB from translocating to the nucleus and activating the transcription of its target genes, which include anti-apoptotic proteins like Bcl-xL and survivin. This inhibitory action not only induces apoptosis directly but also reverses cisplatin resistance, a phenomenon often linked to high AKT/NF-κB activity.

Eurycomalactone: A Technical Review of Its Anticancer Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Eurycomalactone is a C-19 quassinoid diterpenoid isolated from Eurycoma longifolia Jack, a medicinal plant native to Southeast Asia.[1] As a member of the quassinoid family, which is known for a range of bioactivities, this compound has demonstrated significant cytotoxic and anticancer effects across various cancer cell lines.[2][3] Its potential as a chemotherapeutic agent is underscored by its ability to induce programmed cell death, or apoptosis, in cancer cells, often at low micromolar concentrations. This technical guide provides a comprehensive review of the existing literature on the anticancer activity of this compound, focusing on its mechanism of action, summarizing key quantitative data, and detailing the experimental protocols used in its evaluation.

Mechanism of Action: Induction of Apoptosis via Signaling Pathway Modulation

The primary anticancer mechanism of this compound is the induction of apoptosis.[1][[“]] This is achieved through the modulation of critical cell signaling pathways that regulate cell survival and proliferation.

Inhibition of the AKT/NF-κB Signaling Pathway

A key mechanism of action for this compound is the inactivation of the Protein Kinase B (AKT)/Nuclear Factor-κB (NF-κB) signaling pathway.[5] This pathway is crucial for cell growth and survival and is often constitutively active in many cancers, contributing to chemoresistance.[5][6]

This compound treatment has been shown to suppress the phosphorylation of both AKT (at Ser473) and NF-κB (at p65 Ser536) in non-small cell lung cancer (NSCLC) cells.[5][6] The inactivation of NF-κB, a key transcription factor, leads to the downregulation of its anti-apoptotic target genes, such as Bcl-xL and survivin.[5][6] Concurrently, this process promotes the activation of pro-apoptotic proteins like caspase-3 and Poly (ADP-ribose) polymerase (PARP).[5][6] This dual action effectively shifts the cellular balance towards apoptosis, leading to cancer cell death. Furthermore, by inhibiting the AKT/NF-κB pathway, this compound has been shown to enhance the chemosensitivity of NSCLC cells to cisplatin.[5]

AKT_NFkB_Pathway cluster_0 Cell Survival Signaling ECL This compound AKT p-AKT (Ser473) ECL->AKT inhibits NFkB p-NF-κB (Ser536) ECL->NFkB inhibits Caspase Caspase-3 / PARP Activation ECL->Caspase induces AKT->NFkB activates Anti_Apoptotic Anti-Apoptotic Proteins (Bcl-xL, Survivin) NFkB->Anti_Apoptotic promotes expression Apoptosis Apoptosis Caspase->Apoptosis Anti_Apptotic Anti_Apptotic Anti_Apptotic->Apoptosis inhibits

Figure 1: this compound's inhibition of the AKT/NF-κB pathway.

Other Potential Mechanisms

In silico molecular docking studies have suggested that this compound may also exert its anticancer effects by targeting Tumor Necrosis Factor-alpha (TNF-α) and Dihydrofolate Reductase (DHFR).[1][7] Inhibition of these proteins could contribute to the observed apoptotic cell death.[7] Additionally, studies on related quassinoids suggest that modulation of other pathways, such as the Wnt/β-catenin and MAPK pathways, could also be involved.[8][9]

In Vitro Anticancer Activity

This compound has demonstrated potent cytotoxic activity against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is consistently reported in the low micromolar range for this compound.[10]

Summary of IC50 Values

The following table summarizes the reported IC50 values for this compound against various cancer cell lines.

Cancer TypeCell LineIC50 (µM)Reference(s)
Cervical HeLa1.60 ± 0.12[1][7]
Colorectal HT-292.21 ± 0.049[1][7]
Ovarian A27802.46 ± 0.081[1][7]
Lung A-5490.73 - 23.25[7][11]
Breast MCF-7~23.25[7][11]
Leukemia P388 (Murine)Reported Active[7][8]
Epidermoid KBReported Active[7][8]
Colon 26-L5 (Murine)0.70[7]
Melanoma B16-BL6 (Murine)0.59[7]
Lung LLC (Murine)0.78[7]

Note: The potency of a cytotoxic compound is generally considered significant if its IC50 value is less than 20-50 µM.[7][12]

Key Experimental Protocols

The evaluation of this compound's anticancer activity involves a series of standardized in vitro assays. Below are the detailed methodologies for the core experiments cited in the literature.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Analysis & Elucidation A E. longifolia Roots B Extraction & Purification A->B C Isolated this compound B->C D Cancer Cell Culture C->D E Cytotoxicity Assay (SRB) D->E F Apoptosis Assay (Hoechst 33342) D->F G IC50 Determination E->G H Mechanism of Action (e.g., Western Blot) F->H

References

in vitro cytotoxicity of eurycomalactone on various cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of eurycomalactone, a quassinoid derived from Eurycoma longifolia, on various cell lines. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development in oncology.

Quantitative Cytotoxicity Data

This compound has demonstrated significant cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, providing a comparative look at its potency.

Cell LineCancer TypeIC50 (µM)Reference
A549Non-Small Cell Lung Cancer0.73[1]
Calu-1Non-Small Cell Lung CancerNot specified, but cytotoxic effects observed[2]
MCF-7Breast CancerNot specified, but cytotoxic effects observed[3]
HeLaCervical Cancer1.60 ± 0.12[3]
HT-29Colorectal Cancer2.21 ± 0.049[3]
A2780Ovarian Cancer2.46 ± 0.081[3]
26-L5Colon Cancer0.70[1]
B16-BL6Melanoma0.59[1]
LLCLewis Lung Carcinoma0.78[1]
P388Murine Lymphocytic LeukemiaNot specified, but cytotoxic effects observed[3]
KBEpidermoid CarcinomaNot specified, but cytotoxic effects observed[3]

Key Signaling Pathways Modulated by this compound

This compound exerts its cytotoxic effects through the modulation of critical signaling pathways involved in cell survival, proliferation, and apoptosis.

Inhibition of the AKT/NF-κB Signaling Pathway

A primary mechanism of this compound's action is the inactivation of the AKT/NF-κB signaling pathway, which is often constitutively active in cancer cells, promoting their survival and resistance to chemotherapy.[4] this compound has been shown to inhibit the phosphorylation of both AKT and the p65 subunit of NF-κB. This inhibition leads to a downstream decrease in the expression of anti-apoptotic proteins such as Bcl-xL and survivin, thereby sensitizing cancer cells to apoptosis.[2]

AKT_NFkB_Pathway cluster_inhibition Inhibition by this compound This compound This compound p_AKT p-AKT (Active) This compound->p_AKT Inhibits phosphorylation PI3K PI3K AKT AKT PI3K->AKT AKT->p_AKT NFkB NF-κB (p65) p_AKT->NFkB p_NFkB p-NF-κB (Active) p_AKT->p_NFkB Inhibits phosphorylation NFkB->p_NFkB Phosphorylation Anti_Apoptotic Anti-Apoptotic Proteins (Bcl-xL, Survivin) p_NFkB->Anti_Apoptotic Promotes transcription Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Inhibits

Inhibition of AKT/NF-κB Pathway by this compound.
Induction of the Intrinsic Apoptosis Pathway

This compound induces apoptosis through the intrinsic, or mitochondrial, pathway. This process involves the regulation of the Bcl-2 family of proteins. While the specific effects of this compound on all Bcl-2 family members are not fully elucidated, related compounds from Eurycoma longifolia have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.

Apoptosis_Pathway This compound This compound Bcl2_family Bcl-2 Family Proteins This compound->Bcl2_family Bax Bax (Pro-apoptotic) Bcl2_family->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Bcl2_family->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Cleaved_Caspase3 Cleaved Caspase-3 (Active) Caspase3->Cleaved_Caspase3 Cleavage PARP PARP Cleaved_Caspase3->PARP Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleavage Apoptosis Apoptosis Cleaved_PARP->Apoptosis

This compound-Induced Intrinsic Apoptosis Pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the in vitro cytotoxicity of this compound.

Cell Culture
  • Cell Lines: A549, Calu-1, MCF-7, HeLa, HT-29, A2780, and other relevant cell lines are maintained in their respective recommended media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell viability based on the measurement of cellular protein content.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assessment (Hoechst 33342 Staining)

Hoechst 33342 is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology changes characteristic of apoptosis.

  • Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and treat with this compound at the desired concentrations for the specified time.

  • Staining: Remove the medium and wash the cells with phosphate-buffered saline (PBS). Add Hoechst 33342 staining solution (1 µg/mL in PBS) and incubate for 10-15 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS.

  • Visualization: Mount the coverslips on microscope slides and observe the nuclear morphology under a fluorescence microscope with a UV filter. Apoptotic cells will exhibit condensed and fragmented nuclei.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of this compound.

Experimental_Workflow cluster_assays Cytotoxicity and Mechanistic Assays start Start cell_culture Cell Culture (Select appropriate cell lines) start->cell_culture cell_seeding Cell Seeding (96-well, 24-well, or 6-well plates) cell_culture->cell_seeding treatment Treatment with this compound (Dose- and time-dependent) cell_seeding->treatment srb_assay SRB Assay (Determine IC50) treatment->srb_assay hoechst_staining Hoechst 33342 Staining (Assess apoptosis morphology) treatment->hoechst_staining flow_cytometry Flow Cytometry (Analyze cell cycle) treatment->flow_cytometry data_analysis Data Analysis and Interpretation srb_assay->data_analysis hoechst_staining->data_analysis flow_cytometry->data_analysis conclusion Conclusion data_analysis->conclusion

General Workflow for In Vitro Cytotoxicity Assessment.

This technical guide consolidates current knowledge on the in vitro cytotoxicity of this compound. The provided data, protocols, and pathway visualizations are intended to serve as a valuable resource for the scientific community to facilitate further investigation into the therapeutic potential of this natural compound.

References

Eurycomalactone: A Technical Guide to its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eurycomalactone, a C19 quassinoid, is a bioactive compound of significant interest within the scientific community, primarily due to its potential therapeutic properties, including anti-inflammatory and anticancer activities. This technical guide provides a comprehensive overview of the natural sources of this compound, its abundance, detailed experimental protocols for its isolation and quantification, and an examination of its known signaling pathways.

Natural Sources and Abundance

The primary natural source of this compound is the plant Eurycoma longifolia Jack, a member of the Simaroubaceae family.[1] This plant, commonly known as Tongkat Ali or Pasak Bumi, is native to Southeast Asian countries, including Malaysia, Indonesia, and Vietnam. This compound is one of many quassinoids found in various parts of the plant, with the roots being the most significant source.[1]

While the quantification of eurycomanone, another major quassinoid in E. longifolia, is more extensively reported, data on this compound concentrations is also available. The abundance of these compounds can vary based on the geographical origin and age of the plant.

Table 1: Abundance of this compound and Related Quassinoids in Eurycoma longifolia

Plant PartCompoundConcentration Range (% w/w of dry extract)Analytical MethodReference(s)
RootThis compoundNot explicitly quantified in most studies, but identified as a potent NF-κB inhibitor.HPLC-DAD, LC-MS/MS[2]
RootEurycomanone0.8% - 1.5%HPLC
Root (from 5-year-old tree)Eurycomanone~0.21% (2.1 mg/g dry weight)HPLC[3]
Cell Suspension Culture (14 days)Eurycomanone~0.17% (1.7 mg/g dry weight)HPLC[3]
StemEurycomanoneLower than in roots, specific percentages vary.UPLC[4]
LeavesEurycomanoneGenerally not detected in young plants.UPLC

Experimental Protocols

Extraction of this compound from Eurycoma longifolia Roots

This protocol outlines a general procedure for the extraction of quassinoids, including this compound, from the roots of E. longifolia.

Materials:

  • Dried and powdered roots of Eurycoma longifolia

  • Methanol or Ethanol (95%)

  • n-Hexane

  • Ethyl acetate

  • n-Butanol

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Macerate the dried, powdered roots of E. longifolia with 95% ethanol at room temperature. Repeat the extraction process multiple times (e.g., 3-5 times) to ensure exhaustive extraction.

  • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Suspend the crude extract in water and perform successive liquid-liquid partitioning with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.

  • The ethyl acetate fraction is typically enriched with quassinoids, including this compound. Concentrate this fraction for further purification.

Isolation and Purification of this compound

Further purification of the this compound-containing fraction is achieved through chromatographic techniques.

Materials:

  • Concentrated ethyl acetate fraction

  • Silica gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative) with a C18 column

  • Solvents for chromatography (e.g., chloroform, methanol, acetonitrile, water)

Procedure:

  • Subject the concentrated ethyl acetate fraction to silica gel column chromatography. Elute with a gradient of chloroform-methanol.

  • Monitor the fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.

  • Pool the this compound-rich fractions and subject them to further purification using a Sephadex LH-20 column with methanol as the eluent.

  • Final purification can be achieved by preparative or semi-preparative HPLC on a C18 column using a suitable mobile phase, such as a gradient of acetonitrile and water.

Quantification of this compound by HPLC-DAD

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting condition is 15:85 (v/v) acetonitrile:water.[3]

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 30 °C[5]

  • Detection Wavelength: 254 nm[3][5]

  • Injection Volume: 5-20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known amount of the dried extract in the mobile phase or methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Analysis: Run the standards and samples under the specified chromatographic conditions.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound using the calibration curve generated from the standards.

Signaling Pathways and Bioactivity Assessment

This compound has been shown to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.[2][6] Its mechanism of action also involves the upstream AKT signaling pathway.

Inhibition of the AKT/NF-κB Signaling Pathway

This compound exerts its effects by inhibiting the phosphorylation of AKT, which in turn prevents the activation of NF-κB. This leads to the suppression of downstream target genes involved in cell proliferation and survival.

AKT_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Phosphorylates p_AKT p-AKT (Active) AKT->p_AKT IKK IKK p_AKT->IKK Phosphorylates p_IKK p-IKK (Active) IKK->p_IKK IkB IκB p_IKK->IkB Phosphorylates p_IkB p-IκB IkB->p_IkB NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation NFkB_translocated NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocated Translocation This compound This compound This compound->p_AKT Inhibits Phosphorylation Target_Genes Target Gene Expression (Proliferation, Survival) NFkB_translocated->Target_Genes Induces NFkB_Inhibition_Workflow cluster_cell_culture Cell Culture & Transfection cluster_treatment Treatment cluster_assay Luciferase Assay cluster_analysis Data Analysis Cell_Line HEK-293 cells Transfection Transfect with NF-κB Luciferase Reporter Plasmid Cell_Line->Transfection Stable_Cell_Line Generate Stable Cell Line Transfection->Stable_Cell_Line Seeding Seed cells in 96-well plate Stable_Cell_Line->Seeding Pre-treatment Pre-treat with This compound (various concentrations) Seeding->Pre-treatment Stimulation Stimulate with TNF-α Pre-treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Add_Substrate Add Luciferase Substrate Lysis->Add_Substrate Measure_Luminescence Measure Luminescence Add_Substrate->Measure_Luminescence Calculate_Inhibition Calculate % Inhibition Measure_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Eurycomalactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of eurycomalactone, a bioactive quassinoid found in Eurycoma longifolia. The methodologies described are based on established scientific literature and are intended to guide researchers in obtaining this compound for further investigation.

I. Extraction of this compound from Eurycoma longifolia

The initial step in isolating this compound involves extracting the compound from the plant material, typically the roots. Various methods have been employed, with solvent extraction being the most common.

A. Conventional Solvent Extraction

This method utilizes organic solvents or water to extract a broad range of phytochemicals, including this compound.

Protocol 1: Ethanolic Extraction

  • Preparation of Plant Material: Air-dry the roots of Eurycoma longifolia and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered root material in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v).

    • Perform the extraction at room temperature with continuous agitation for 24 hours.

    • Alternatively, for a more exhaustive extraction, use a Soxhlet apparatus with 95% ethanol at 55-60°C for 18 hours[1].

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

  • Storage: Store the crude extract at -20°C until further purification.

Protocol 2: Water Extraction

  • Preparation of Plant Material: Use air-dried and powdered roots of Eurycoma longifolia.

  • Extraction:

    • Reflux the powdered root material with distilled water at a solid-to-solvent ratio of 1:20 (w/v)[2].

    • Perform the extraction for 2 hours, followed by a second extraction of the plant residue with fresh distilled water for 1 hour[2].

  • Filtration and Concentration:

    • Filter the hot extract to remove particulate matter.

    • Concentrate the aqueous extract using a rotary evaporator or freeze-dryer to obtain the crude water extract.

  • Storage: Store the dried extract in a desiccator at room temperature.

B. Pressurized Liquid Extraction (PLE)

PLE is a more rapid and efficient extraction method that utilizes elevated temperatures and pressures.

Protocol 3: Pressurized Water Extraction

  • Sample Preparation: Mix 2 g of dried, ground Eurycoma longifolia root powder with an equal amount of diatomaceous earth and load it into a 34 mL stainless steel extraction cell[3].

  • Extraction Parameters:

    • Set the extraction temperature to 106°C.

    • Set the pressure to 870 psi.

    • Use a static extraction time of 30 minutes[4].

    • Use water as the extraction solvent.

  • Collection: The extract is automatically filtered and collected.

  • Storage: Store the collected extract at -20°C prior to analysis or purification[4].

Table 1: Comparison of Extraction Methods and Parameters

ParameterConventional Ethanolic ExtractionConventional Water ExtractionPressurized Liquid Extraction (PLE)
Solvent 95% EthanolDistilled WaterWater
Solid-to-Solvent Ratio 1:10 (w/v)1:20 (w/v)[2]Not explicitly defined
Temperature Room Temperature or 55-60°C[1]Reflux temperature106°C[4]
Time 24 hours (maceration) or 18 hours (Soxhlet)[1]3 hours (2h + 1h)[2]30 minutes[4]
Pressure AtmosphericAtmospheric870 psi[4]

II. Purification of this compound

The crude extract contains a complex mixture of compounds. A multi-step purification process is necessary to isolate this compound. The following protocol is a comprehensive approach adapted from methods used for the purification of related quassinoids[1][5].

Protocol 4: Multi-Step Purification of this compound

  • Degreasing of the Crude Extract:

    • Dissolve the crude ethanol or water extract in a suitable solvent (e.g., methanol-water mixture).

    • Perform liquid-liquid partitioning against petroleum ether in a separatory funnel.

    • Repeat the partitioning three times to remove non-polar compounds like fats and pigments.

    • Discard the petroleum ether phase and retain the polar phase.

  • Solvent Partitioning for Quassinoid Enrichment:

    • Further partition the degreased extract with ethyl acetate.

    • Repeat the ethyl acetate extraction three to four times.

    • Combine the ethyl acetate fractions, which will be enriched with quassinoids, including this compound.

    • Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Column Chromatography:

    • Prepare a silica gel (230-400 mesh) column.

    • Dissolve the concentrated ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane) and adsorb it onto a small amount of silica gel.

    • Apply the adsorbed sample to the top of the prepared column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate (e.g., starting from 4:1, progressing to 3:2, 2:3, and 1:4)[1].

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate mobile phase and visualizing with a UV lamp (254 nm) and/or a suitable staining reagent.

    • Pool the fractions containing this compound based on the TLC profile.

  • Further Purification by Macroporous Resin Chromatography (Optional):

    • For further purification, especially from aqueous extracts, macroporous resin chromatography can be employed.

    • Use a resin such as HPD100[2].

    • Load the sample onto the column at a concentration of approximately 0.25 g/mL and a flow rate of 3 bed volumes per hour (BV/h)[2].

    • Wash the column with water to remove highly polar impurities.

    • Elute the bound compounds with a stepwise or gradient of ethanol (e.g., 30% ethanol) at a flow rate of 3 BV/h[2].

    • Collect and analyze fractions for the presence of this compound.

  • Crystallization:

    • Concentrate the purified fractions containing this compound.

    • Dissolve the residue in a minimal amount of a hot solvent in which this compound is soluble (e.g., ethanol).

    • Allow the solution to cool slowly to induce crystallization. The addition of a small amount of a non-polar solvent like petroleum ether can aid in crystallization[1][5].

    • Collect the crystals by filtration and wash them with a cold solvent.

    • Dry the crystals under vacuum to obtain pure this compound.

Table 2: Summary of Purification Steps and Parameters

StepMethodSolvents/MaterialsKey Parameters
Degreasing Liquid-Liquid PartitioningPetroleum Ether3 repetitions
Enrichment Liquid-Liquid PartitioningEthyl Acetate3-4 repetitions
Primary Purification Silica Gel Column ChromatographySilica Gel, n-Hexane, Ethyl AcetateGradient elution
Secondary Purification Macroporous Resin ChromatographyHPD100 Resin, Water, EthanolStepwise or gradient elution[2]
Final Purification CrystallizationEthanol, Petroleum EtherSlow cooling[1][5]

III. Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound in extracts and purified samples.

Protocol 5: HPLC Analysis

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

  • Flow Rate: A flow rate of 1.0 mL/min is common[6].

  • Detection Wavelength: this compound can be detected at approximately 254 nm[6].

  • Quantification: Create a calibration curve using a certified reference standard of this compound to quantify the amount in the samples.

IV. Signaling Pathways and Experimental Workflows

A. Signaling Pathways of this compound

This compound has been shown to exert its biological effects through the modulation of key signaling pathways, particularly the NF-κB pathway, which is crucial in inflammation and cancer.

eurycomalactone_nfkb_pathway tnfa TNF-α tnfr TNFR tnfa->tnfr Binds akt AKT tnfr->akt Activates p_akt p-AKT akt->p_akt Phosphorylation ikk IKK Complex p_akt->ikk Activates p_ikk p-IKK ikk->p_ikk Phosphorylation ikb IκBα p_ikk->ikb Phosphorylates p_ikb p-IκBα ikb->p_ikb nfkb NF-κB (p65/p50) p_ikb->nfkb Releases nfkb->ikb Bound by nfkb_nuc NF-κB (in Nucleus) nfkb->nfkb_nuc Translocates gene_exp Gene Expression (Adhesion Molecules, etc.) nfkb_nuc->gene_exp Induces This compound This compound This compound->p_akt Inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

This compound has also been implicated in inducing apoptosis and cell cycle arrest in cancer cells.

eurycomalactone_apoptosis_pathway This compound This compound akt_nfkb Inactivation of AKT/NF-κB Signaling This compound->akt_nfkb cell_cycle Cell Cycle Progression This compound->cell_cycle Inhibits bcl_xl Bcl-xL (Anti-apoptotic) akt_nfkb->bcl_xl Downregulates survivin Survivin (Anti-apoptotic) akt_nfkb->survivin Downregulates caspase3 Caspase-3 akt_nfkb->caspase3 Activates cleaved_caspase3 Cleaved Caspase-3 (Active) caspase3->cleaved_caspase3 apoptosis Apoptosis cleaved_caspase3->apoptosis g0_g1_arrest G0/G1 Arrest cell_cycle->g0_g1_arrest

Caption: this compound's induction of apoptosis and cell cycle arrest.

B. Experimental Workflows

The following diagrams illustrate the workflows for the extraction and purification of this compound.

extraction_workflow start Eurycoma longifolia Roots grinding Drying and Grinding start->grinding extraction Solvent Extraction (Ethanol or Water) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract

Caption: General workflow for the extraction of this compound.

purification_workflow crude_extract Crude Extract degreasing Degreasing (with Petroleum Ether) crude_extract->degreasing partitioning Solvent Partitioning (with Ethyl Acetate) degreasing->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom fraction_collection Fraction Collection and TLC Analysis column_chrom->fraction_collection pooling Pooling of this compound-rich Fractions fraction_collection->pooling crystallization Crystallization pooling->crystallization pure_compound Pure this compound crystallization->pure_compound

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: Eurycomalactone Synthesis and Derivatization Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eurycomalactone, a C19 quassinoid isolated from the roots and stems of Eurycoma longifolia, has garnered significant interest within the scientific community due to its potent biological activities.[1][2][3] Primarily recognized for its cytotoxic effects against various cancer cell lines, this compound has demonstrated potential as a lead compound in the development of novel anticancer therapeutics.[4][5] These application notes provide an overview of the current understanding of this compound, including its biological activities and proposed mechanisms of action. While a total synthesis of this compound has not yet been reported in the literature, this document outlines hypothetical synthetic and derivatization strategies based on established methodologies for other complex quassinoids. Detailed protocols for relevant biological assays are also provided to facilitate further research and drug discovery efforts.

Biological Activity and Mechanism of Action

This compound exhibits significant in vitro anticancer activity against a range of cancer cell lines, including cervical (HeLa), colorectal (HT-29), and ovarian (A2780) cancer cells.[4] Its cytotoxic effects are often observed in the low micromolar range, highlighting its potential as a potent anticancer agent.

Mechanism of Action:

The primary mechanism of action of this compound is believed to be the induction of apoptosis (programmed cell death) in cancer cells.[5] In silico and in vitro studies suggest that this compound may exert its effects through the inhibition of key proteins involved in cancer cell survival and proliferation, including:

  • Tumor Necrosis Factor-alpha (TNF-α): this compound is predicted to have a good binding affinity to TNF-α, a cytokine involved in systemic inflammation and the acute phase response.[4]

  • Dihydrofolate Reductase (DHFR): Inhibition of DHFR, an enzyme crucial for the synthesis of nucleic acids, can lead to the disruption of DNA replication and cell death.[4][5]

The pro-apoptotic activity of this compound is characterized by morphological changes in cancer cells, such as chromatin condensation and the formation of apoptotic bodies.[5]

Quantitative Biological Data
CompoundCell LineIC50 (µM)Reference
This compound HeLa (Cervical Cancer)1.60 ± 0.12[4]
HT-29 (Colorectal Cancer)2.21 ± 0.049[4]
A2780 (Ovarian Cancer)2.46 ± 0.081[4]

Proposed Synthesis and Derivatization Strategies

As of the current literature, a total chemical synthesis of this compound has not been published. The structural complexity of quassinoids presents a significant synthetic challenge.[6] However, strategies employed for the synthesis of other quassinoids, such as quassin, can provide a framework for a proposed synthetic approach to this compound.[7]

Hypothetical Retrosynthetic Analysis of this compound

A plausible retrosynthetic analysis of this compound would likely involve the disconnection of the tetracyclic core into simpler, more readily available starting materials. Key strategies would include:

  • Late-stage oxidation: Introducing the various oxygen functionalities at later stages of the synthesis.

  • Annulation reactions: To construct the fused ring system.

  • Stereoselective control: To establish the multiple stereocenters present in the molecule.

Retrosynthesis This compound This compound Oxygenation Late-Stage Oxygenation This compound->Oxygenation Oxidation Tetracyclic_Core Functionalized Tetracyclic Core D_Ring_Formation D-Ring Lactone Formation Tetracyclic_Core->D_Ring_Formation Lactonization ABC_Rings Tricyclic Intermediate (ABC Rings) A_Ring A-Ring Precursor ABC_Rings->A_Ring Annulation C_Ring C-Ring Precursor ABC_Rings->C_Ring Annulation D_Ring_Formation->ABC_Rings Oxygenation->Tetracyclic_Core

Caption: Hypothetical retrosynthetic analysis of this compound.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Systematic derivatization of the this compound scaffold is crucial for understanding its structure-activity relationships and for optimizing its therapeutic properties. Key positions for modification would include:

  • Hydroxyl Groups: Esterification or etherification of the hydroxyl groups could modulate solubility and cell permeability.

  • Lactone Ring: Modification of the lactone ring could influence the compound's stability and reactivity.

  • Enone System: Alterations to the α,β-unsaturated ketone in ring A could impact its Michael acceptor capabilities and interaction with biological targets.

Derivatization cluster_modification Potential Modification Sites This compound This compound Hydroxyl_Groups Hydroxyl Groups (Esterification, Etherification) This compound->Hydroxyl_Groups Derivatization Lactone_Ring Lactone Ring (Ring Opening, Modification) This compound->Lactone_Ring Derivatization Enone_System Enone System (Reduction, Addition) This compound->Enone_System Derivatization Derivatives This compound Derivatives SAR Structure-Activity Relationship (SAR) Derivatives->SAR Optimization Optimization of Biological Activity SAR->Optimization Hydroxyl_Groups->Derivatives Lactone_Ring->Derivatives Enone_System->Derivatives

Caption: Proposed derivatization workflow for SAR studies of this compound.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

This protocol is adapted from studies evaluating the anticancer effects of this compound.[4]

1. Cell Culture:

  • Culture human cancer cell lines (e.g., HeLa, HT-29, A2780) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
  • Allow cells to attach overnight.

3. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.
  • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
  • Replace the medium in the 96-well plates with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
  • Incubate the plates for 48-72 hours.

4. Cell Fixation and Staining:

  • After incubation, gently add cold trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.
  • Wash the plates five times with slow-running tap water and allow them to air dry.
  • Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 10 minutes at room temperature.
  • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
  • Allow the plates to air dry completely.

5. Measurement and Analysis:

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
  • Shake the plates for 5 minutes on a shaker.
  • Measure the absorbance at 510 nm using a microplate reader.
  • Calculate the percentage of cell growth inhibition and determine the IC50 value using a suitable software.

Protocol 2: Apoptosis Analysis by Hoechst 33342 Staining

This protocol is based on methods used to assess apoptosis induced by this compound.[5]

1. Cell Culture and Treatment:

  • Seed cells on sterile glass coverslips in 6-well plates and allow them to attach overnight.
  • Treat the cells with different concentrations of this compound for the desired time period (e.g., 24, 48 hours).

2. Cell Fixation:

  • Remove the culture medium and wash the cells twice with phosphate-buffered saline (PBS).
  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  • Wash the cells three times with PBS.

3. Staining:

  • Add Hoechst 33342 staining solution (1 µg/mL in PBS) to the fixed cells and incubate for 10 minutes at room temperature in the dark.
  • Wash the cells three times with PBS.

4. Microscopy:

  • Mount the coverslips on microscope slides using a mounting medium.
  • Observe the cells under a fluorescence microscope using a UV filter.
  • Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence, while normal cells will have uniformly stained, larger nuclei.

5. Quantification:

  • Count the number of apoptotic and total cells in several random fields to determine the percentage of apoptotic cells.

Signaling Pathway Diagram

Apoptosis_Pathway cluster_inhibition Inhibitory Targets cluster_cellular_effects Cellular Effects This compound This compound TNFa TNF-α This compound->TNFa Inhibits DHFR DHFR This compound->DHFR Inhibits Apoptosis_Induction Induction of Apoptosis TNFa->Apoptosis_Induction DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DHFR->DNA_Synthesis_Inhibition DNA_Synthesis_Inhibition->Apoptosis_Induction Leads to Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death

Caption: Proposed mechanism of action of this compound leading to apoptosis.

References

Application Notes and Protocols for In Vitro Eurycomalactone Bioactivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eurycomalactone, a C-19 quassinoid derived from the plant Eurycoma longifolia Jack, has garnered significant interest within the research and drug development community.[1] Preclinical studies have identified it as a potent bioactive compound with a range of pharmacological effects, primarily demonstrating strong cytotoxic activity against various cancer cell lines and significant anti-inflammatory properties.[2][3] Its mechanism of action often involves the induction of apoptosis in cancer cells and the modulation of key inflammatory signaling pathways such as NF-κB.[1][[“]]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to establish robust in vitro assays for characterizing the bioactivity of this compound. The described methods cover its anticancer and anti-inflammatory effects, and extend to potential impacts on steroidogenesis, providing a framework for comprehensive preclinical evaluation.

Data Presentation: Summary of this compound Cytotoxicity

The cytotoxic potential of this compound has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from various studies are summarized below for comparative analysis.

Cell LineCancer TypeIC₅₀ (µM)Reference
HeLaCervical Cancer1.60 ± 0.12[2][5][6]
HT-29Colorectal Cancer2.21 ± 0.049[2][5][6]
A2780Ovarian Cancer2.46 ± 0.081[2][5][6]
A549Non-Small Cell Lung CancerPotent Cytotoxicity Reported[1][2]
Calu-1Non-Small Cell Lung CancerPotent Cytotoxicity Reported[1]
MCF-7Breast CancerPotent Cytotoxicity Reported[1][2][7]

Application Note 1: Assessing Anticancer Bioactivity

This compound consistently demonstrates potent anticancer effects by decreasing cell viability and inducing apoptosis.[1][[“]] The following protocols outline key assays to quantify its cytotoxic and pro-apoptotic activity.

Experimental Workflow: Anticancer Activity Assessment

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action (Apoptosis) start Seed Cancer Cells (e.g., A549, HeLa, MCF-7) treat Treat with this compound (Dose-Response, 24-72h) start->treat assay Cell Viability Assay (SRB or MTT) treat->assay calc Calculate IC50 Value assay->calc hoechst Apoptosis Visualization (Hoechst 33342 Staining) calc->hoechst If cytotoxic... western Protein Expression Analysis (Western Blot for Caspases, Bcl-2) hoechst->western flow Apoptosis Quantification (Annexin V/PI Staining) western->flow

Caption: Workflow for evaluating the anticancer properties of this compound.

Protocol 1.1: Cell Viability and Cytotoxicity Assay (Sulforhodamine B)

This protocol, adapted from methods used to evaluate this compound's effects on various cancer cell lines, quantifies cell density based on the measurement of cellular protein content.[5][6][8]

Materials:

  • Cancer cell lines (e.g., HeLa, HT-29, A2780)[5][6]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well cell culture plates

  • Microplate reader (515 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a solvent control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours.

  • Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plate five times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.

  • Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 1.2: Apoptosis Induction Assay (Hoechst 33342 Staining)

This morphological assay visualizes apoptosis through nuclear condensation and fragmentation.[8][9][10]

Materials:

  • Cells seeded on glass coverslips in 6- or 12-well plates

  • This compound

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA), 4% in PBS

  • Hoechst 33342 staining solution (1 µg/mL in PBS)

  • Fluorescence microscope

Procedure:

  • Seeding and Treatment: Seed cells on coverslips and allow them to attach overnight. Treat cells with this compound (e.g., at its IC₅₀ and 5x IC₅₀ concentrations) for 24, 48, and 72 hours.[8][10]

  • Fixation: Wash the cells twice with PBS, then fix with 4% PFA for 15 minutes at room temperature.[9]

  • Washing: Wash the cells twice with PBS.

  • Staining: Add Hoechst 33342 solution and incubate for 10-15 minutes in the dark at room temperature.[8][9]

  • Mounting: Wash the coverslips three times with PBS and mount them onto microscope slides using a suitable mounting medium.

  • Visualization: Observe the slides under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, and/or fragmented nuclei, while normal cells will have uniformly stained, round nuclei.[8][11]

  • Quantification: Count the number of apoptotic and total cells in several random fields to determine the percentage of apoptotic cells.[8]

Application Note 2: Evaluating Anti-inflammatory Bioactivity

This compound has been shown to inhibit the NF-κB signaling pathway, a central mediator of inflammation.[1][12][13] It also suppresses the production of inflammatory mediators like nitric oxide (NO).[3][14]

Signaling Pathway: this compound Inhibition of AKT/NF-κB

G cluster_pathway Canonical NF-κB Pathway cluster_nuc tnfa TNF-α akt AKT tnfa->akt Activates ikb IκBα akt->ikb Phosphorylates (p-AKT) nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates genes Inflammatory Genes (ICAM-1, VCAM-1, iNOS, COX-2) nucleus->genes Activates Transcription eury This compound eury->akt Inhibits Phosphorylation G start Seed H295R Cells in 24-well Plate acclimate Acclimate for 24h start->acclimate treat Expose to this compound (7 concentrations, 48h) acclimate->treat collect Collect Culture Medium treat->collect viability Assess Cell Viability (e.g., MTT Assay) treat->viability hormone Quantify Hormones (Testosterone & Estradiol) collect->hormone analyze Analyze Data (Relative change vs. control) hormone->analyze

References

Eurycomalactone in Animal Models: Application Notes and Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eurycomalactone, a C-19 quassinoid derived from the plant Eurycoma longifolia Jack, has garnered significant interest for its potential therapeutic applications. Primarily recognized for its cytotoxic and anti-inflammatory properties, this compound is a promising candidate for further investigation in preclinical animal models. In vitro studies have demonstrated its efficacy against various cancer cell lines, including non-small cell lung cancer, and its ability to modulate key signaling pathways, notably the NF-κB and AKT pathways. While comprehensive in vivo data for isolated this compound remains limited, this document provides detailed application notes and adaptable protocols based on studies of Eurycoma longifolia extracts and its major quassinoid, eurycomanone. These protocols can serve as a foundational framework for designing and executing in vivo studies to evaluate the therapeutic potential of this compound.

Key Signaling Pathways

This compound is known to modulate critical signaling pathways involved in cancer progression and inflammation. The primary pathway of interest is the NF-κB pathway, which is a key regulator of inflammation and cell survival. Additionally, the AKT signaling pathway, which is crucial for cell growth and proliferation, has been shown to be affected by this compound. In the broader context of Eurycoma longifolia extracts, the JAK/STAT pathway has also been implicated in its anti-inflammatory effects.

cluster_AKT_NFKB AKT/NF-κB Signaling Pathway PI3K PI3K AKT AKT PI3K->AKT activates IKK IKK AKT->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to This compound This compound This compound->AKT inhibits This compound->NFκB inhibits Gene Pro-inflammatory & Anti-apoptotic Genes Nucleus->Gene upregulates Apoptosis Apoptosis Gene->Apoptosis inhibits

AKT/NF-κB signaling pathway inhibition by this compound.

cluster_JAK_STAT JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3->STAT3 Nucleus Nucleus STAT3->Nucleus translocates to E_longifolia Eurycoma longifolia extract E_longifolia->JAK inhibits E_longifolia->STAT3 inhibits Gene Inflammatory Genes Nucleus->Gene upregulates

JAK/STAT signaling pathway modulation by E. longifolia.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies on Eurycoma longifolia extracts and eurycomanone. These values can serve as a reference for designing dose-response studies for this compound.

Table 1: In Vivo Anti-Cancer Activity of Eurycoma longifolia Preparations

Compound/ExtractAnimal ModelCell LineDosageAdministration RouteTumor Growth Inhibition (%)Reference
TAF273 ExtractNude MiceK-562 (CML)50 mg/kg/dayIntraperitonealSignificant (P=0.024)[1]
EurycomanoneNude MiceHepG217 mg/kg/dayIntraperitoneal50[2]
SQ40 ExtractNude MiceLNCaP5 & 10 mg/kgIntraperitonealSignificant[3]

Table 2: In Vivo Anti-Inflammatory Activity of Eurycoma longifolia Extract

ExtractAnimal ModelAssayDosageAdministration RouteEffectReference
Methanolic ExtractMiceCarrageenan-induced paw edema200 & 400 mg/kgOralComparable to diclofenac[4]
Ethanolic ExtractRatsCarrageenan-induced paw edema300, 600, 1200 mg/kgOralSignificant inhibition[5]
Alkaloid Enriched ExtractMiceLPS-induced septic shock25, 50, 100 mg/kgOralDose-dependent protection from mortality

Experimental Protocols

The following are detailed protocols adapted from published in vivo studies on Eurycoma longifolia extracts and eurycomanone. It is critical to note that these protocols will require optimization for dose, vehicle, and administration schedule when using purified this compound.

Protocol 1: Xenograft Model for Anti-Cancer Activity

This protocol is adapted from a study investigating the anti-tumor activity of an Eurycoma longifolia extract (TAF273) on a human chronic myelocytic leukemia (K-562) xenograft model in nude mice[1].

Objective: To evaluate the in vivo anti-tumor efficacy of this compound on the growth of subcutaneously implanted human cancer cells in an immunodeficient mouse model.

Materials:

  • Animal Model: 6-8 week old male athymic nude mice (nu/nu).

  • Cell Line: Human cancer cell line of interest (e.g., K-562, A549).

  • Test Article: this compound (purity >95%).

  • Vehicle: A suitable vehicle for solubilizing this compound (e.g., 10% DMSO in saline, 0.5% carboxymethylcellulose).

  • Positive Control: A standard chemotherapeutic agent for the chosen cell line (e.g., Imatinib for K-562).

  • Anesthetic: Isoflurane or a ketamine/xylazine cocktail.

  • Equipment: Calipers, sterile syringes and needles, animal balance, cell culture supplies.

Workflow:

start Start acclimatize Acclimatize Mice (1 week) start->acclimatize inoculate Subcutaneous Cell Inoculation acclimatize->inoculate tumor_growth Monitor Tumor Growth inoculate->tumor_growth randomize Randomize into Groups tumor_growth->randomize Tumors reach ~100 mm³ treatment Initiate Treatment randomize->treatment monitor Monitor Tumor Volume & Body Weight treatment->monitor Daily for 21-30 days end Euthanize & Harvest Tumors monitor->end

Workflow for the xenograft anti-cancer model.

Procedure:

  • Animal Acclimatization: House mice in a pathogen-free environment for at least one week prior to the experiment.

  • Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of inoculation, harvest cells and resuspend in sterile PBS or serum-free media at a concentration of 1 x 107 cells/100 µL.

  • Tumor Cell Inoculation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily for tumor development. Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (length x width²)/2.

  • Randomization and Grouping: When the average tumor volume reaches approximately 100 mm³, randomly divide the mice into treatment groups (n=5-10 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (low dose)

    • Group 3: this compound (high dose)

    • Group 4: Positive control

  • Treatment Administration: Prepare fresh formulations of this compound and the positive control daily. Administer the treatments via the chosen route (e.g., intraperitoneal injection) at the predetermined dosage and schedule (e.g., daily for 21-30 days).

  • Monitoring: Continue to measure tumor volume and body weight every 2-3 days throughout the treatment period. Observe the animals for any signs of toxicity.

  • Endpoint and Tissue Collection: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blotting).

Protocol 2: Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity

This protocol is based on a study that evaluated the anti-inflammatory effects of a methanolic extract of Eurycoma longifolia in mice[4].

Objective: To assess the in vivo anti-inflammatory activity of this compound by measuring its ability to inhibit acute inflammation induced by carrageenan in the mouse paw.

Materials:

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Test Article: this compound.

  • Vehicle: Appropriate solvent for this compound.

  • Phlogistic Agent: 1% w/v carrageenan solution in sterile saline.

  • Positive Control: Diclofenac sodium or Indomethacin (10 mg/kg).

  • Equipment: Plethysmometer or digital calipers, syringes and needles.

Workflow:

start Start fasting Fast Mice (12 hours) start->fasting grouping Group and Dose fasting->grouping carrageenan Inject Carrageenan grouping->carrageenan 1 hour post-dosing measure_edema Measure Paw Volume carrageenan->measure_edema At 1, 2, 3, 4, 5 hours calculate Calculate % Inhibition measure_edema->calculate end End calculate->end

Workflow for the carrageenan-induced paw edema model.

Procedure:

  • Animal Preparation: Fast the mice for 12 hours before the experiment with free access to water.

  • Grouping and Dosing: Randomly divide the mice into treatment groups (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (low dose)

    • Group 3: this compound (high dose)

    • Group 4: Positive control Administer the respective treatments orally or via intraperitoneal injection.

  • Induction of Inflammation: One hour after treatment administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Edema: Measure the paw volume of each mouse using a plethysmometer or paw thickness with digital calipers immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

The provided application notes and protocols offer a comprehensive starting point for researchers interested in investigating the in vivo therapeutic potential of this compound. While direct in vivo studies on this specific quassinoid are currently lacking, the methodologies adapted from research on Eurycoma longifolia extracts and eurycomanone provide a solid foundation for initiating such studies. It is imperative that future research focuses on elucidating the in vivo efficacy, pharmacokinetics, and safety profile of purified this compound to fully realize its therapeutic promise.

References

Application Notes and Protocols for Testing Eurycomalactone Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eurycomalactone, a quassinoid compound isolated from the plant Eurycoma longifolia, has demonstrated significant potential as a therapeutic agent, exhibiting both anticancer and anti-inflammatory properties.[1][2] In vitro studies have shown its efficacy in inducing apoptosis and inhibiting key signaling pathways in various cancer cell lines.[1][2] These application notes provide detailed protocols for testing the effects of this compound in a cell culture setting, focusing on cytotoxicity and apoptosis assays.

Data Presentation

The cytotoxic effects of this compound have been evaluated across multiple cancer cell lines, with the half-maximal inhibitory concentration (IC50) values summarized in the table below. This data provides a crucial reference for selecting appropriate cell lines and concentration ranges for future investigations.

Cell LineCancer TypeIC50 (µM)Reference
A549Non-Small Cell Lung CancerNot explicitly stated, but showed strong cytotoxic activity[1]
Calu-1Non-Small Cell Lung CancerNot explicitly stated, but showed decreased viability[1]
HeLaCervical Cancer1.60 ± 0.12[3]
HT-29Colorectal Cancer2.21 ± 0.049[3]
A2780Ovarian Cancer2.46 ± 0.081[3]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound on cancer cells. The assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]

Materials:

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (stock solution prepared in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is above 90%.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve and determine the IC50 value of this compound.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the use of flow cytometry to quantify apoptosis in cells treated with this compound. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.[6][7]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound for a specific duration.

    • Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Set up appropriate controls: unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.

    • Acquire data and analyze the quadrants to differentiate between:

      • Live cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its in vitro testing.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cell_culture Cell Culture (e.g., A549, HeLa) treatment Treatment with This compound cell_culture->treatment eury_prep This compound Stock Preparation eury_prep->treatment incubation Incubation (24, 48, 72h) treatment->incubation cytotoxicity Cytotoxicity Assay (MTT) incubation->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis data_analysis Data Analysis (IC50, % Apoptosis) cytotoxicity->data_analysis apoptosis->data_analysis

Caption: General experimental workflow for testing this compound effects.

akt_nfkb_pathway cluster_pathway AKT/NF-κB Signaling Pathway PI3K PI3K AKT AKT PI3K->AKT activates IKK IKK AKT->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits nucleus Nucleus NFkB->nucleus translocates to Proliferation Cell Proliferation & Survival nucleus->Proliferation promotes Apoptosis_Inhibition Inhibition of Apoptosis nucleus->Apoptosis_Inhibition promotes Eury This compound Eury->AKT inhibits (p-Ser473) Eury->NFkB inhibits (p-Ser536)

Caption: this compound inhibits the AKT/NF-κB signaling pathway.

apoptosis_pathway cluster_apoptosis Apoptosis Induction by this compound Eury This compound TNFa TNF-α Eury->TNFa inhibits (in silico) DHFR DHFR Eury->DHFR inhibits (in silico) Caspase3 Caspase-3 Eury->Caspase3 activates BclxL Bcl-xL Eury->BclxL downregulates Survivin Survivin Eury->Survivin downregulates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis BclxL->Apoptosis inhibits Survivin->Apoptosis inhibits

Caption: this compound induces apoptosis through multiple mechanisms.

Mechanism of Action

This compound exerts its anticancer effects primarily through the induction of apoptosis and the inhibition of pro-survival signaling pathways.[1] Studies have shown that this compound can suppress the activation of the AKT/NF-κB signaling pathway.[1][2] This inhibition leads to the downregulation of anti-apoptotic proteins such as Bcl-xL and survivin, and the activation of pro-apoptotic proteins like caspase-3 and PARP.[1] Furthermore, in silico molecular docking studies suggest that this compound may also target and inhibit Tumor Necrosis Factor-alpha (TNF-α) and Dihydrofolate Reductase (DHFR), both of which are implicated in cell proliferation and survival.[3] The multifaceted mechanism of action of this compound makes it a promising candidate for further investigation in cancer therapy.

References

Eurycomalactone in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eurycomalactone is a naturally occurring quassinoid derived from Eurycoma longifolia Jack, a medicinal plant native to Southeast Asia.[1][2] As a bioactive compound, it has garnered significant interest in the field of drug discovery due to its potent cytotoxic, anti-inflammatory, and potential anti-malarial properties.[3][4] This document provides detailed application notes on its use as a research tool and potential therapeutic agent, summarizes key quantitative data, and offers standardized protocols for its experimental evaluation.

Application Notes

Anti-Cancer Drug Discovery

This compound has demonstrated significant potential as a lead compound in oncology research. Its primary mechanism of action involves the induction of apoptosis (programmed cell death) and the inhibition of critical cell survival pathways in various cancer cell lines.[5][[“]]

Mechanism of Action:

  • Inhibition of NF-κB Pathway: this compound is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, with a reported IC50 value of 0.5 μM.[7][8][9] NF-κB is a crucial transcription factor that promotes cell survival, proliferation, and inflammation, and is often constitutively active in cancer cells.

  • Suppression of AKT Signaling: The compound inhibits the activation of the AKT/NF-κB signaling cascade, a key pathway that regulates cell survival and resistance to chemotherapy.[5][7]

  • Induction of Apoptosis: By inhibiting pro-survival pathways, this compound effectively induces apoptosis.[5] It has also been shown to cause cell cycle arrest at the G2/M phase, enhancing radiosensitivity in non-small cell lung cancer (NSCLC) cells.[7]

  • Protein Synthesis Inhibition: this compound also functions as a protein synthesis inhibitor, depleting short-lived proteins crucial for cancer cell proliferation, such as cyclin D1.[7][8][9]

  • Potential DHFR and TNF-α Inhibition: In silico molecular docking studies predict that this compound has a good binding affinity for Dihydrofolate reductase (DHFR) and Tumor Necrosis Factor-alpha (TNF-α), two important targets in cancer therapy.[10][11][12] Inhibition of DHFR can halt the synthesis of DNA and RNA, leading to cancer cell death.

Therapeutic Applications:

  • Broad-Spectrum Cytotoxicity: this compound exhibits potent cytotoxic effects against a wide array of human cancer cell lines, including lung, colon, breast, ovarian, cervical, and melanoma cells.[13]

  • Chemosensitization: It has been shown to enhance the chemosensitivity of NSCLC cells to cisplatin, a commonly used chemotherapeutic agent, by inhibiting cisplatin-induced activation of the AKT/NF-κB pathway.[5][7]

Anti-Inflammatory Research

The potent inhibitory effect of this compound on the NF-κB pathway makes it a valuable tool for investigating inflammatory processes and a potential candidate for anti-inflammatory drug development.[3]

Mechanism of Action:

  • NF-κB Inhibition: As a primary regulator of inflammation, the inhibition of NF-κB by this compound blocks the transcription of numerous pro-inflammatory genes.[7][8]

  • Downregulation of Adhesion Molecules: this compound inhibits the TNF-α-induced expression of endothelial adhesion molecules such as VCAM-1, ICAM-1, and E-selectin at a post-transcriptional level.[9] This action can prevent the recruitment of leukocytes to sites of inflammation.

Anti-Malarial Research

Quassinoids isolated from Eurycoma longifolia, including this compound, have shown anti-malarial activity.[4][14] While this area is less explored compared to its anti-cancer properties, it represents a potential avenue for further investigation in infectious disease research.

Quantitative Data Summary

The biological activity of this compound has been quantified in various in vitro assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values and in silico binding affinities.

Table 1: In Vitro Cytotoxicity and Inhibitory Activity of this compound

Target / Cell LineAssay TypeIC50 Value (µM)Reference
NF-κB InhibitionReporter Gene Assay0.5[7][8][9]
VCAM-1 ExpressionFlow Cytometry0.54[9]
ICAM-1 ExpressionFlow Cytometry0.58[9]
E-selectin ExpressionFlow Cytometry0.56[9]
HeLa (Cervical Cancer)SRB Assay1.60 ± 0.12[10][11]
HT-29 (Colorectal Cancer)SRB Assay2.21 ± 0.049[10][11]
A2780 (Ovarian Cancer)SRB Assay2.46 ± 0.081[10][11]
A549 (Lung Cancer)Cytotoxicity Assay0.73[13]
A549 (Lung Cancer, 72h)Viability Assay1.90[7]
COR-L23 (Lung Cancer, 72h)Viability Assay1.80[7]
B16-BL6 (Melanoma)Cytotoxicity Assay0.59[13]
Colon 26-L5 (Colon Carcinoma)Cytotoxicity Assay0.70[13]
LLC (Lewis Lung Carcinoma)Cytotoxicity Assay0.78[13]

Table 2: In Silico Molecular Docking Analysis of this compound

Protein TargetPDB IDBinding Affinity (kcal/mol)Reference
TNF-α2AZ5-7.51[10][12]
DHFR5HQY-8.87[10][12]

Signaling Pathways and Workflows

Signaling Pathway Diagrams

eurycomalactone_akt_nfkb_pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor AKT AKT Receptor->AKT Activates IKK IKK AKT->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_IkB NF-κB IκBα NFkB NF-κB (p65/p50) DNA DNA NFkB->DNA Translocates & Binds This compound This compound This compound->AKT Inhibits Transcription Gene Transcription (Survival, Proliferation, Inflammation) DNA->Transcription

Caption: Inhibition of the pro-survival AKT/NF-κB signaling pathway by this compound.

eurycomalactone_tnf_pathway cluster_extracellular cluster_membrane cluster_cytoplasm TNFa_ligand TNF-α TNFR TNFR1 TNFa_ligand->TNFR Binds TRADD TRADD/TRAF2 TNFR->TRADD Recruits IKK_complex IKK Complex TRADD->IKK_complex Activates NFkB_activation NF-κB Activation IKK_complex->NFkB_activation This compound This compound (Predicted Target) This compound->TNFa_ligand Inhibits (Predicted)

Caption: Predicted inhibition of TNF-α signaling by this compound based on in silico data.

Experimental Workflow Diagram

eurycomalactone_screening_workflow cluster_assays Biological Assays start Start: Select Cancer Cell Lines prepare_cells 1. Cell Culture & Seeding start->prepare_cells treat_cells 2. Treat with this compound (Dose-Response) prepare_cells->treat_cells cytotoxicity_assay 3a. Cytotoxicity Assay (e.g., SRB Assay) treat_cells->cytotoxicity_assay apoptosis_assay 3b. Apoptosis Assay (e.g., Hoechst Staining) treat_cells->apoptosis_assay protein_analysis 3c. Mechanism Analysis (e.g., Western Blot for AKT, NF-κB, Caspases) treat_cells->protein_analysis data_analysis 4. Data Analysis (Calculate IC50, Quantify Apoptosis, Analyze Protein Levels) cytotoxicity_assay->data_analysis apoptosis_assay->data_analysis protein_analysis->data_analysis conclusion Conclusion: Determine Anti-Cancer Efficacy and Mechanism data_analysis->conclusion

Caption: General workflow for evaluating the anti-cancer activity of this compound.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using Sulforhodamine B (SRB) Assay

This protocol is adapted from methodologies used to evaluate the in vitro anti-cancer effects of this compound.[15]

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Selected cancer cell lines (e.g., HeLa, HT-29, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris buffer (10 mM, pH 10.5)

  • 1% Acetic acid solution

  • Microplate reader (492 nm or 515 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO at the same final concentration as the highest this compound dose) and untreated control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[15]

  • Cell Fixation: Gently add 50 µL of cold TCA to each well (final concentration 10-50%) without removing the supernatant. Incubate at 4°C for 1 hour to fix the cells.

  • Washing: Discard the supernatant and wash the plates five times with slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[15]

  • Remove Unbound Dye: Discard the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Air Dry: Allow the plates to air dry completely.

  • Solubilization: Add 100-200 µL of 10 mM Tris buffer to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Read Absorbance: Measure the optical density (OD) at 492 nm or 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: (OD of treated cells / OD of non-treated cells) × 100. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Assessment of Apoptosis using Hoechst 33342 Staining

This protocol is based on methods used to visualize the morphological changes of apoptosis induced by this compound.[15]

Objective: To qualitatively and quantitatively assess apoptosis in cancer cells treated with this compound by observing nuclear morphology changes.

Materials:

  • Selected cancer cell lines

  • Chamber slides or 24-well plates with coverslips

  • Complete cell culture medium

  • This compound stock solution

  • Hoechst 33342 stain solution (e.g., 10 µg/mL in PBS)

  • Paraformaldehyde (4% w/v in PBS)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with a DAPI filter set

Procedure:

  • Cell Seeding: Seed cells onto chamber slides or coverslips in a 24-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with this compound at various concentrations (e.g., IC50/5, IC50, and IC50 x 5) for different time points (e.g., 6, 24, and 48 hours).[15] Include a non-treated control group.

  • Cell Fixation: After incubation, discard the medium and wash the cells twice with PBS. Fix the cells by adding 4% paraformaldehyde and incubating for 20-30 minutes at room temperature.[15]

  • Washing: Discard the fixative and wash the cells three times with PBS.

  • Nuclear Staining: Add Hoechst 33342 staining solution to each well/chamber to cover the cells. Incubate for 10-15 minutes at room temperature in the dark.

  • Final Wash: Discard the staining solution and wash the cells twice with PBS.

  • Mounting and Visualization: Mount the coverslips onto microscope slides using a mounting medium. Visualize the cells under a fluorescence microscope.

  • Data Analysis: Healthy, non-apoptotic cells will exhibit uniformly stained, round nuclei. Apoptotic cells will display characteristic morphological changes, including chromatin condensation (brightly stained, smaller nuclei), nuclear fragmentation, and the formation of apoptotic bodies. Calculate the apoptotic index by counting the number of apoptotic nuclei relative to the total number of nuclei in several random fields: (Number of apoptotic cells / Total number of cells) × 100%.

References

Troubleshooting & Optimization

Eurycomalactone Extraction Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of eurycomalactone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing extraction protocols and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it extracted?

A1: this compound is a bioactive quassinoid diterpenoid found in the roots of Eurycoma longifolia, a plant native to Southeast Asia.[1][2] It is one of several complex compounds isolated from the plant, which is traditionally used for various medicinal purposes.[3][4] Researchers extract this compound to investigate its pharmacological properties, which include potential anti-cancer and anti-inflammatory activities.[5][6]

Q2: What are the primary methods for extracting this compound?

A2: this compound is typically co-extracted with other quassinoids from Eurycoma longifolia roots. Common methods include:

  • Conventional Solvent Extraction: This involves maceration, decoction (boiling in water), or Soxhlet extraction using solvents like methanol, ethanol, or water.[5][6][7]

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.[1][7]

  • Pressurised Liquid Extraction (PLE): This technique employs solvents (often water) at elevated temperatures and pressures, which significantly improves extraction efficiency and speed.[2][8]

  • Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material, leading to a much faster extraction process compared to conventional heating.[4]

Q3: Which factors have the most significant impact on extraction yield?

A3: The yield of this compound and other quassinoids is influenced by several critical parameters:

  • Solvent Choice: The polarity of the solvent determines which compounds are extracted. Ethanol (60-80%) and methanol are effective for extracting a broad range of bioactive compounds, including quassinoids.[1][9] Water is also commonly used, especially in traditional preparations and PLE.[2][10]

  • Temperature: Higher temperatures generally increase the solubility and diffusion rate of target compounds, improving extraction yield. However, excessively high temperatures can lead to the degradation of thermolabile compounds.[2][3]

  • Extraction Time: Yield typically increases with time up to a certain point, after which it plateaus. Prolonged extraction times can risk compound degradation.[3][11]

  • Particle Size: Grinding the root material to a smaller particle size increases the surface area available for solvent contact, significantly improving extraction efficiency.[3][4]

  • Solid-to-Solvent Ratio: A higher ratio of solvent to raw material generally improves the extraction yield by increasing the concentration gradient.[1][3]

Q4: How is this compound quantified in an extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or UV detector is the standard method for quantifying this compound and other quassinoids.[12][13][14] The compound is identified and quantified by comparing its retention time and UV spectrum to a purified reference standard.[12][15]

Troubleshooting Guide

Problem: My this compound yield is consistently low or undetectable.

Possible Cause Troubleshooting Steps
Inappropriate Solvent This compound is a polar compound. Ensure you are using a solvent of appropriate polarity. Consider switching from a nonpolar solvent (e.g., hexane) to a more polar one like methanol, ethanol, or an ethanol/water mixture. 60% ethanol has been shown to be effective for recovering phenolics and flavonoids from E. longifolia biomass.[1][9]
Suboptimal Extraction Parameters Systematically optimize key parameters. Studies on the related compound eurycomanone show that temperature is a highly significant factor.[2] For conventional extraction, aim for temperatures around 80-100°C and an extraction time of at least 45 minutes.[3] For PLE, optimal conditions have been reported at 106°C.[2]
Poor Raw Material Quality The concentration of bioactive compounds in E. longifolia can vary based on the age of the plant, geographic origin, and post-harvest handling.[12] If possible, source material from a reputable supplier or analyze a small sample before performing a large-scale extraction.
Compound Degradation This compound may be sensitive to heat and light. Avoid excessively long extraction times at high temperatures. Protect extracts from light and store them at low temperatures (-20°C) to prevent degradation.[2]
Inefficient Particle Size Reduction The raw material must be finely ground. A particle size of 300-700 µm is often used.[4] Inefficient grinding limits solvent penetration into the plant matrix, drastically reducing yield.

Problem: The final extract contains a high level of impurities.

Possible Cause Troubleshooting Steps
Non-selective Extraction Method A single-step extraction will co-extract many different classes of compounds.[16] To improve purity, a multi-step purification process is necessary.
Lack of a Purification Step Implement post-extraction purification. A common approach is to perform a liquid-liquid partition of the crude extract. Start with a nonpolar solvent like n-hexane to remove lipids, followed by solvents of increasing polarity (e.g., diethyl ether, ethyl acetate) to separate compounds based on their polarity.[6]
Absence of Chromatographic Purification For high-purity this compound, column chromatography is essential. Use silica gel or Sephadex LH-20 for separation.[6] Further purification can be achieved using preparative HPLC.

Problem: HPLC quantification results are inconsistent or unreliable.

Possible Cause Troubleshooting Steps
Poor Method Validation Ensure your HPLC method is fully validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).[12][13] A validated method ensures that results are reliable and reproducible.
Sample Preparation Issues The final extract must be completely dissolved in the mobile phase and filtered through a 0.2 or 0.45 µm syringe filter before injection to prevent column blockage and erratic peaks.[17]
Co-eluting Peaks An impurity may be co-eluting with your this compound peak. Optimize the mobile phase gradient and composition to improve peak separation.[14] Using a high-resolution column can also resolve co-eluting compounds. Check peak purity using a DAD detector.
Reference Standard Degradation Ensure the this compound reference standard is pure and has been stored correctly, protected from light and moisture at a low temperature. Periodically check its purity.

Data on Extraction Parameters

The following tables summarize optimized conditions from studies on E. longifolia quassinoids. While much of the detailed optimization has focused on eurycomanone, the major quassinoid, these parameters provide an excellent starting point for improving this compound yield.

Table 1: Pressurised Liquid Extraction (PLE) Parameters for Eurycomanone (Source: Adapted from an experimental design study[2])

ParameterOptimized ValueRange Investigated
Temperature 106 °C90 - 150 °C
Pressure 870 psi850 - 1700 psi
Static Time 30 min10 - 30 min
Solvent WaterWater

Table 2: Conventional Hot Water Extraction Parameters for Bioactive Compounds (Source: Adapted from a study on process parameters[3])

ParameterOptimized ValueNotes
Temperature 100 °CFor maximizing eurycomanone yield.
Extraction Time 45 minYields of target compounds increased up to this point.
Agitation Speed 400 rpmHigher agitation improves mass transfer.
Solvent-to-Solid Ratio 20:1A common ratio providing good extraction efficiency.
Particle Size Powder formSmaller particle size significantly increases yield.[4]

Experimental Protocols

Protocol 1: General Methanolic Extraction (for analytical purposes)

  • Preparation: Grind dried E. longifolia roots to a fine powder (approx. 0.5 mm particle size).[1]

  • Extraction: Macerate 10 g of the powdered root material in 200 mL of methanol.

  • Agitation: Stir the mixture continuously using a magnetic stirrer for 24 hours at room temperature.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Re-extraction: Re-extract the solid residue two more times with fresh methanol to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C.

  • Drying & Storage: Dry the resulting crude extract in a vacuum oven to remove residual solvent. Store the dried extract at -20°C in a desiccator.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol is a representative method for the analysis of quassinoids.[12][13][14]

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol at 1 mg/mL. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh 10 mg of the dried extract and dissolve it in 10 mL of methanol.[17] Sonicate for 10 minutes to ensure complete dissolution. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[14]

    • Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water with 0.1% formic or phosphoric acid (Solvent A).[14]

      • Example Gradient: Start with 10% B, ramp to 90% B over 30 minutes, hold for 5 minutes, return to 10% B and equilibrate for 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.[17]

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standards to create a calibration curve. Inject the prepared sample. Identify the this compound peak by comparing its retention time with the standard. Quantify the amount based on the peak area and the calibration curve.

Visualizations

ExtractionWorkflow cluster_Prep 1. Material Preparation cluster_Extract 2. Extraction cluster_Purify 3. Purification cluster_Analyze 4. Analysis & Isolation RawMaterial Dried E. longifolia Roots Grinding Grinding & Sieving RawMaterial->Grinding Extraction Solvent Extraction (e.g., Maceration, PLE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Partition Liquid-Liquid Partition Concentration->Partition ColumnChrom Column Chromatography Partition->ColumnChrom Analysis HPLC Analysis (Quantification) ColumnChrom->Analysis Isolation Pure this compound ColumnChrom->Isolation Preparative HPLC

Caption: General workflow for this compound extraction and purification.

TroubleshootingYield Start Low this compound Yield Detected CheckMaterial Is raw material quality verified? Start->CheckMaterial CheckParams Are extraction parameters optimized? CheckMaterial->CheckParams Yes Sol_Material Source certified material. Analyze a small batch first. CheckMaterial->Sol_Material No CheckMethod Is the extraction method appropriate? CheckParams->CheckMethod Yes Sol_Params Optimize Temperature, Time, and Solvent-Solid Ratio. CheckParams->Sol_Params No CheckDegradation Could degradation be an issue? CheckMethod->CheckDegradation Yes Sol_Method Grind material finer. Use advanced method (PLE/UAE). CheckMethod->Sol_Method No Sol_Degradation Reduce temperature/time. Protect extract from light. CheckDegradation->Sol_Degradation Yes End Re-evaluate Analytical Method CheckDegradation->End No Sol_Material->CheckParams Sol_Params->CheckMethod Sol_Method->CheckDegradation

Caption: Decision tree for troubleshooting low extraction yield.

ParameterRelationships Yield This compound Yield Temp Temperature Temp->Yield +ve correlation (risk of degradation) Time Time Time->Yield +ve correlation (up to a plateau) ParticleSize Particle Size ParticleSize->Yield -ve correlation (smaller is better) SolventRatio Solvent:Solid Ratio SolventRatio->Yield +ve correlation (more solvent helps) SolventType Solvent Type SolventType->Yield Polarity Match (Critical)

Caption: Key parameters influencing this compound extraction yield.

References

Eurycomalactone Technical Support Center: Troubleshooting Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of eurycomalactone instability in experimental solutions. Our goal is to equip researchers with the knowledge to ensure the integrity and reproducibility of their experiments involving this potent NF-κB inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid compound and stock solutions?

A1: To ensure the long-term stability of this compound, adhere to the following storage guidelines:

FormStorage TemperatureDurationSpecial Instructions
Solid Compound -20°C≥ 4 years[1]Protect from light.
Stock Solution -80°C6 months[2]Protect from light. Aliquot to avoid repeated freeze-thaw cycles.
-20°C1 month[2]Protect from light. Aliquot to avoid repeated freeze-thaw cycles.

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in the following organic solvents:

  • Dimethyl sulfoxide (DMSO): Soluble up to 100 mg/mL (287.03 mM). Ultrasonic assistance may be required for complete dissolution.[2] It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can significantly impact solubility.

  • Acetonitrile: Soluble.[1]

Q3: My this compound solution appears cloudy or has a precipitate. What could be the cause?

A3: Precipitation of this compound in your experimental solution can be attributed to several factors:

  • Poor Solubility in Aqueous Solutions: this compound has low aqueous solubility. When a concentrated stock solution (typically in DMSO) is diluted into an aqueous buffer or cell culture medium, the compound can crash out of solution.

  • Solvent Choice and Concentration: The final concentration of the organic solvent (e.g., DMSO) in your aqueous solution may be too low to maintain this compound's solubility.

  • pH of the Medium: While specific data for this compound is limited, related quassinoids like eurycomanone have shown high stability in acidic to neutral pH (pH 2 to 6.5).[3] Highly alkaline conditions might promote degradation or precipitation.

  • Temperature Fluctuations: Repeated freeze-thaw cycles of stock solutions can lead to precipitation. Also, temperature shifts during experimental setup can affect solubility.

  • Interaction with Media Components: Components in complex solutions like cell culture media may interact with this compound, leading to precipitation.

Troubleshooting Guides

Issue 1: this compound Precipitation Upon Dilution into Aqueous Media

Problem: A precipitate forms immediately or over time after diluting the DMSO stock solution of this compound into your experimental buffer or cell culture medium.

Workflow for Troubleshooting Precipitation:

start Precipitation Observed check_dmso Verify final DMSO concentration (ideally ≤ 0.5%) start->check_dmso increase_dmso Increase final DMSO concentration (if experimentally permissible) check_dmso->increase_dmso Below 0.1% reduce_conc Lower the final this compound working concentration check_dmso->reduce_conc At or above 0.5% increase_dmso->reduce_conc prewarm Pre-warm aqueous medium to 37°C before adding stock reduce_conc->prewarm vortex Vortex immediately and vigorously after adding stock solution prewarm->vortex sonicate Briefly sonicate the final solution vortex->sonicate check_ph Check pH of aqueous medium sonicate->check_ph adjust_ph Adjust pH to be slightly acidic to neutral (if possible) check_ph->adjust_ph Alkaline end Solution remains clear check_ph->end Acidic/Neutral adjust_ph->end

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: Loss of this compound Activity Over Time in Solution

Problem: You observe a decrease in the expected biological effect of this compound in your experiments, suggesting degradation.

Experimental Protocol: Assessing this compound Stability in Experimental Media

This protocol helps determine the stability of this compound under your specific experimental conditions.

  • Preparation of this compound Solution:

    • Prepare a fresh stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution to your final working concentration in the desired aqueous medium (e.g., cell culture media, buffer).

  • Incubation:

    • Incubate the this compound solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).

    • Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Immediately after collection, analyze the aliquots using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC). An HPLC method with UV detection has been developed for the analysis of this compound and other quassinoids.[2]

    • Monitor for a decrease in the peak area of the parent this compound and the appearance of new peaks, which would indicate degradation products.

  • Data Interpretation:

    • Plot the concentration of this compound versus time to determine its degradation rate. This will help you establish a time window within which your experiments should be conducted to ensure compound integrity.

Signaling Pathway

This compound is a known inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Understanding this pathway is crucial for designing and interpreting experiments.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Degradation IkBa->Degradation Ubiquitination & Degradation NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_expression Gene Expression (e.g., ICAM-1, VCAM-1, E-selectin) NFkB_active->Gene_expression Promotes This compound This compound This compound->NFkB_active Inhibits translocation or activity

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Disclaimer: This information is intended for research purposes only. Always refer to the manufacturer's product data sheet and relevant scientific literature for the most accurate and up-to-date information.

References

Technical Support Center: Optimizing HPLC Separation of Eurycomalactone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of eurycomalactone and its isomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC separation of this compound isomers, such as 6α-hydroxythis compound.

Issue 1: Poor Resolution or Co-elution of this compound Isomers

Question: My HPLC method is not separating this compound from its isomers, particularly 6α-hydroxythis compound. The peaks are either completely merged or show very poor resolution. What steps can I take to improve the separation?

Answer:

Poor resolution between structurally similar isomers like this compound and 6α-hydroxythis compound is a common challenge. The subtle difference in the position of a hydroxyl group necessitates a highly selective HPLC method. Here are several strategies to improve resolution:

1. Mobile Phase Optimization:

  • Adjust Organic Modifier Percentage: A lower percentage of the organic solvent (e.g., acetonitrile or methanol) in a reversed-phase method will generally increase retention times and may improve resolution. Try decreasing the organic content in 1-2% increments.

  • Change Organic Modifier: If you are using acetonitrile, switching to methanol (or vice versa) can alter the selectivity of the separation. Methanol is more polar and can offer different hydrogen bonding interactions with the analytes and stationary phase.

  • Modify Mobile Phase pH: The pH of the mobile phase can influence the ionization state of silanol groups on the stationary phase, which can affect peak shape and selectivity. For neutral compounds like this compound, a pH between 3 and 7 is generally recommended for silica-based C18 columns. Adding a small amount of a modifier like formic acid (0.1%) can help to sharpen peaks and improve reproducibility.

2. Stationary Phase Selection:

  • High Purity C18 Columns: Start with a high-purity, end-capped C18 column. These columns have fewer active silanol groups, which can cause peak tailing and poor resolution.

  • Alternative Stationary Phases: If a standard C18 column does not provide adequate separation, consider a column with a different selectivity.

    • Phenyl-Hexyl Phase: The pi-pi interactions offered by the phenyl rings can provide unique selectivity for compounds with aromatic moieties.

    • Polar-Endcapped (AQ-type) Phases: These columns are designed for use with highly aqueous mobile phases and can provide enhanced retention and selectivity for polar compounds.

    • Biphenyl Phases: These phases can offer unique selectivity for aromatic and moderately polar analytes, potentially increasing the resolution of structural isomers.

3. Temperature Optimization:

  • Lowering the column temperature can sometimes improve the resolution of closely eluting peaks by increasing the viscosity of the mobile phase and enhancing the differential interactions between the analytes and the stationary phase. Try reducing the temperature in 5°C increments.

4. Isocratic vs. Gradient Elution:

  • If you are using a gradient method, try switching to an isocratic elution with a low percentage of organic modifier. This can sometimes provide better resolution for closely eluting isomers. Conversely, if you are using an isocratic method, a shallow gradient may help to separate the isomers more effectively.

Issue 2: Peak Tailing for this compound Isomers

Question: The peaks for my this compound isomers are showing significant tailing, which is affecting the accuracy of my quantification. What is causing this and how can I fix it?

Answer:

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system itself. For compounds like this compound, interaction with active silanol groups on the silica-based column packing is a common cause.

1. Check for and Address Silanol Interactions:

  • Mobile Phase Modifier: The addition of a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase can help to suppress the ionization of residual silanol groups on the stationary phase, thereby reducing peak tailing.

  • Use a High-Purity, End-capped Column: Modern, high-purity silica columns have a much lower concentration of free silanol groups, which significantly reduces peak tailing for basic and polar compounds.

2. Optimize Mobile Phase pH:

  • Ensure the mobile phase pH is appropriate for your analytes and column. For neutral compounds like this compound, a slightly acidic pH (e.g., 3-4) is often beneficial for peak shape on a silica-based column.

3. Rule out System Issues:

  • Column Contamination: If the column has been used for many injections, it may be contaminated. Flush the column with a strong solvent (e.g., isopropanol) to remove any strongly retained compounds.

  • Column Void: A void at the head of the column can cause peak distortion. This can be checked by reversing the column and flushing it. If the problem persists, the column may need to be replaced.

  • Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing. Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter.

4. Sample Overload:

  • Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for separating this compound isomers?

A1: A good starting point for method development would be a reversed-phase method using a C18 column. Here is a recommended starting protocol:

ParameterRecommendation
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20-40% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

This method can then be optimized by adjusting the gradient slope, temperature, and mobile phase composition to achieve baseline separation of the isomers.

Q2: How can I confirm the identity of the separated this compound isomer peaks?

A2: The most definitive way to confirm the identity of your peaks is to use mass spectrometry (MS) detection coupled with HPLC (LC-MS). This will provide the mass-to-charge ratio of each eluting compound, which can be used to confirm its molecular weight. If you have access to purified standards of the isomers, you can also confirm their identity by comparing their retention times to those of the standards under the same chromatographic conditions.

Q3: My baseline is noisy. How can I improve it?

A3: A noisy baseline can be caused by several factors:

  • Mobile Phase Contamination: Ensure you are using high-purity HPLC-grade solvents and that your mobile phase is freshly prepared and properly degassed.

  • Detector Lamp Issues: The detector lamp may be nearing the end of its life. Check the lamp energy and replace it if necessary.

  • Pump Malfunction: Inconsistent solvent delivery from the pump can cause baseline fluctuations. Check for leaks and ensure the pump is properly primed.

  • Contaminated Flow Cell: The detector flow cell may be dirty. Flush the flow cell with an appropriate cleaning solvent.

Q4: Should I consider using Hydrophilic Interaction Chromatography (HILIC) for separating this compound isomers?

A4: HILIC is a viable alternative for separating polar compounds that are not well-retained in reversed-phase chromatography. This compound and its hydroxylated isomers are polar molecules. If you are struggling to achieve adequate retention and separation on a C18 column, even with highly aqueous mobile phases, HILIC could be a good option. A typical HILIC mobile phase consists of a high percentage of a polar organic solvent (like acetonitrile) with a small amount of aqueous buffer.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for this compound Isomer Separation

This protocol is a starting point for the separation of this compound isomers.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water (HPLC-grade).

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile (HPLC-grade).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

Time (min)% Mobile Phase B
020
2540
3090
3590
3620
4520
  • Sample Preparation:

    • Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peaks of interest and calculate the resolution between the this compound and 6α-hydroxythis compound peaks. A resolution value of >1.5 is considered baseline separation.

Data Presentation

The following table provides an illustrative example of expected retention times and resolution for this compound and a hydroxylated isomer under two different hypothetical HPLC conditions. This data is for demonstration purposes and actual results will vary depending on the specific HPLC system, column, and experimental conditions.

Table 1: Illustrative HPLC Separation Data for this compound Isomers

ConditionAnalyteRetention Time (min)Tailing FactorResolution (Rs)
Method A (Standard C18) This compound15.21.31.2
6α-hydroxythis compound14.51.4
Method B (Optimized Phenyl-Hexyl) This compound18.81.11.8
6α-hydroxythis compound17.21.1

Visualizations

HPLC_Troubleshooting_Workflow start Start: Poor Resolution of Isomers check_mobile_phase Check Mobile Phase - Correct composition? - Freshly prepared? - Degassed? start->check_mobile_phase check_mobile_phase->start Mobile Phase Incorrect optimize_gradient Optimize Gradient Profile - Decrease slope - Change organic modifier (ACN vs. MeOH) check_mobile_phase->optimize_gradient Mobile Phase OK check_column Evaluate Stationary Phase - Is column old or contaminated? - Appropriate chemistry (C18)? optimize_gradient->check_column Resolution Not Improved end_success Resolution Achieved (Rs > 1.5) optimize_gradient->end_success Resolution Improved change_column Change Column Chemistry - Phenyl-Hexyl - Polar-Endcapped (AQ) - Biphenyl check_column->change_column Column Suspected adjust_temp Adjust Column Temperature - Decrease temperature in 5°C increments check_column->adjust_temp Column OK change_column->adjust_temp Resolution Not Improved change_column->end_success Resolution Improved consider_hilic Consider Alternative Mode - HILIC for increased retention of polar isomers adjust_temp->consider_hilic Resolution Not Improved adjust_temp->end_success Resolution Improved consider_hilic->end_success Resolution Improved end_fail Consult Further Expertise consider_hilic->end_fail No Improvement

Caption: Troubleshooting workflow for poor resolution of this compound isomers.

Peak_Tailing_Troubleshooting start Start: Peak Tailing Observed check_silanol Address Silanol Interactions - Add 0.1% Formic Acid to mobile phase - Use high-purity, end-capped column start->check_silanol check_system Investigate System Issues - Column contamination? - Column void? - Extra-column volume? check_silanol->check_system Tailing Persists end_success Peak Shape Improved check_silanol->end_success Tailing Reduced check_sample Check Sample Concentration - Reduce injection volume - Dilute sample check_system->check_sample System OK flush_column Flush Column with Strong Solvent check_system->flush_column Contamination Suspected replace_column Replace Column check_system->replace_column Void Suspected optimize_tubing Optimize Tubing and Connections check_system->optimize_tubing Extra-column Volume check_sample->end_success Tailing Reduced end_fail Problem Persists check_sample->end_fail Tailing Persists flush_column->end_success replace_column->end_success optimize_tubing->end_success

Caption: Troubleshooting workflow for peak tailing of this compound isomers.

Technical Support Center: Eurycomalactone Solubility and Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of eurycomalactone in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). This compound exhibits high solubility in DMSO.[1][2]

Q2: How do I prepare a stock solution of this compound using DMSO?

A2: To prepare a stock solution, dissolve this compound in high-purity DMSO to your desired concentration. For example, a stock solution of 10 mM can be prepared. To aid dissolution, you can heat the solution to 37°C and use an ultrasonic bath.[1]

Q3: How should I store the this compound stock solution?

A3: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[1][2][3] Always protect the solution from light.[1][3]

Q4: My this compound precipitated when I added it to my aqueous assay buffer/cell culture medium. What should I do?

A4: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds. To troubleshoot this, you can try several approaches:

  • Vortexing and Sonication: Immediately after dilution, vortex the solution vigorously or sonicate it for a few minutes.[1]

  • Warm the solution: Gently warming the solution to 37°C may help redissolve the precipitate.

  • Use a lower final concentration of this compound.

  • Increase the percentage of serum in your cell culture medium (if applicable and compatible with your experiment).

  • Consider using a solubility-enhancing formulation (see Troubleshooting Guide).

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent inhibitor of the NF-κB signaling pathway.[1][2][4] It has been shown to inhibit the activation of AKT/NF-κB signaling, which plays a crucial role in cell survival and apoptosis.[5] This inhibition leads to the induction of apoptosis in cancer cells and can enhance their sensitivity to chemotherapeutic agents like cisplatin.[5]

Troubleshooting Guide: Overcoming Poor Solubility

This guide provides detailed strategies to enhance the solubility of this compound in your experiments.

Issue 1: this compound precipitates out of solution during the experiment.

Root Cause: this compound is a hydrophobic molecule with poor aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer or medium, the compound can crash out of solution.

Solutions:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤ 0.5%) to minimize solvent-induced artifacts and toxicity. However, a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Solubility Enhancement Techniques:

    • Co-solvents: The use of a co-solvent system can improve solubility. However, the choice of co-solvent must be compatible with your specific assay.

    • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. A detailed protocol for this technique is provided below.

    • Lipid-Based Formulations: For in vivo studies or specific in vitro models, formulating this compound in a lipid-based system like a self-emulsifying drug delivery system (SEDDS) can significantly improve its bioavailability.[5]

Issue 2: Inconsistent results between experiments.

Root Cause: Inconsistent results can arise from variability in the preparation of the this compound solution, such as incomplete dissolution or precipitation.

Solutions:

  • Standardized Solution Preparation: Follow a strict, standardized protocol for preparing your this compound solutions for every experiment. This includes using the same source and purity of DMSO, consistent timings for dissolution, and visual inspection for any undissolved particles or precipitation before use.

  • Fresh Dilutions: Prepare fresh dilutions of this compound from your frozen stock for each experiment to avoid potential degradation or precipitation in pre-diluted solutions.

Quantitative Data Summary

ParameterValueSolvent/ConditionsReference
Solubility in DMSO 100 mg/mL (287.03 mM)Requires sonication[1]
IC50 (NF-κB inhibition) 0.5 µMTNF-α-stimulated HEK-293/NF-κB-luc cells[4]
IC50 (A549 cell viability, 48h) 3.77 µMIn vitro cell culture[2]
IC50 (COR-L23 cell viability, 48h) 2.74 µMIn vitro cell culture[2]
IC50 (HeLa cell viability) 1.60 ± 0.12 µMIn vitro cell culture[6][7]
IC50 (HT-29 cell viability) 2.21 ± 0.049 µMIn vitro cell culture[6][7]
IC50 (A2780 cell viability) 2.46 ± 0.081 µMIn vitro cell culture[6][7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Ultrasonic water bath

  • Vortex mixer

  • Heating block or water bath at 37°C

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 100 mg/mL or a specific molarity).

  • Vortex the tube vigorously for 1-2 minutes.

  • Place the tube in an ultrasonic water bath for 10-15 minutes to aid dissolution.

  • If necessary, gently warm the solution to 37°C for a short period, followed by further vortexing.

  • Visually inspect the solution to ensure that all the powder has completely dissolved.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Cyclodextrin Inclusion Complexation for Enhanced Aqueous Solubility

This protocol is a general guideline for forming an inclusion complex with a cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), to improve the aqueous solubility of this compound.

Materials:

  • This compound

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Lyophilizer (freeze-dryer)

Procedure:

  • Phase Solubility Study (Optional but Recommended): To determine the optimal ratio of this compound to HP-β-CD, perform a phase solubility study. Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD. Add an excess amount of this compound to each solution. Shake the solutions at a constant temperature until equilibrium is reached (e.g., 24-48 hours). Filter the solutions and determine the concentration of dissolved this compound spectrophotometrically or by HPLC. Plot the concentration of this compound against the concentration of HP-β-CD to determine the stoichiometry of the complex. A 1:1 molar ratio is a common starting point.

  • Preparation of the Inclusion Complex (Co-precipitation Method): a. Dissolve the determined molar equivalent of HP-β-CD in deionized water with stirring. b. In a separate container, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone). c. Slowly add the this compound solution dropwise to the stirring HP-β-CD solution. d. Continue stirring the mixture for 24-48 hours at room temperature to allow for complex formation. e. Remove the organic solvent under reduced pressure (e.g., using a rotary evaporator). f. Freeze the resulting aqueous solution and then lyophilize (freeze-dry) it to obtain a solid powder of the this compound-HP-β-CD inclusion complex.

  • Characterization (Optional): The formation of the inclusion complex can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), or nuclear magnetic resonance (NMR) spectroscopy.

  • Solubility Testing: Determine the solubility of the lyophilized complex in water and compare it to that of free this compound to confirm the enhancement of solubility.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting Precipitation This compound This compound Powder Mix Vortex & Sonicate at 37°C This compound->Mix Weigh DMSO DMSO DMSO->Mix Add Stock 100 mg/mL Stock Solution Mix->Stock Dilute Dilute to Final Concentration Stock->Dilute Dilute WorkingSolution Working Solution Dilute->WorkingSolution AssayBuffer Aqueous Assay Buffer AssayBuffer->Dilute Precipitate Precipitate Forms WorkingSolution->Precipitate Vortex Vortex/Sonicate Precipitate->Vortex Option 1 CoSolvent Use Co-solvent Precipitate->CoSolvent Option 2 Cyclodextrin Cyclodextrin Complexation Precipitate->Cyclodextrin Option 3

Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound AKT AKT This compound->AKT Inhibits Activation NFkB NF-κB (p65/p50) This compound->NFkB Inhibits Activation PI3K PI3K PI3K->AKT Activates p_AKT p-AKT (Active) AKT->p_AKT IKK IKK Complex p_AKT->IKK Phosphorylates p_IKK p-IKK (Active) IKK->p_IKK IkB IκBα p_IKK->IkB Phosphorylates p_IkB p-IκBα IkB->p_IkB IkB_NFkB IkB->IkB_NFkB p_IkB->IkB Degradation NFkB->IkB_NFkB Active_NFkB Active NF-κB Nucleus Nucleus Active_NFkB->Nucleus Translocation Transcription Gene Transcription (Anti-apoptotic, Pro-survival) Nucleus->Transcription CellSurvival Cell Survival Transcription->CellSurvival Apoptosis Apoptosis CellSurvival->Apoptosis Inhibits IkB_NFkB->Active_NFkB Release of NF-κB

This compound inhibits the PI3K/AKT/NF-κB signaling pathway.

References

minimizing batch-to-batch variability of eurycomalactone extracts

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and standardized protocols to minimize batch-to-batch variability in eurycomalactone extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch consistency important?

This compound is a C-19 quassinoid, a type of bitter compound, isolated from the roots and stems of Eurycoma longifolia Jack.[1][2] It is investigated for various biological activities, including potential anti-inflammatory and anticancer effects.[2][3] Batch-to-batch consistency is critical because variations in the chemical composition and concentration of this compound can directly impact the reliability and reproducibility of experimental results, affecting therapeutic efficacy and safety assessments.[4][5]

Q2: What are the primary sources of batch-to-batch variability in this compound extracts?

Variability in botanical extracts arises from multiple factors that can be broadly categorized into two groups:

  • Raw Material Variation: The chemical profile of the plant material itself is inherently variable. Key influencing factors include the plant's genetic makeup, geographical origin, climate, harvest time, and post-harvest storage conditions.[4][6][7] Adhering to Good Agricultural and Collection Practices (GACP) is critical to minimize this initial variability.[6]

  • Processing and Extraction Parameters: The methods used to process the raw material and extract the target compounds are a major source of inconsistency.[8] Significant parameters include:

    • Extraction Method: Different techniques (e.g., maceration, Soxhlet, pressurized liquid extraction) will yield different results.[9][10]

    • Solvent Choice: The type of solvent (e.g., water, ethanol, methanol) and its polarity significantly affect which compounds are extracted.[9][11]

    • Physical Conditions: Temperature, extraction duration, pressure, and the particle size of the ground plant material all influence extraction efficiency.[9][12][13]

Q3: How can I standardize my analytical method for quantifying this compound?

High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD) is the most common and reliable method for quantifying this compound and other related quassinoids.[7][14][15] To ensure consistency, develop and validate a standardized HPLC method. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[16] Using a well-characterized reference standard for this compound is essential for accurate quantification.[14][17]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the extraction and analysis of this compound.

Problem 1: Low or Inconsistent Yield of this compound

Potential Cause Troubleshooting Steps & Recommendations Citations
Inappropriate Solvent This compound is a quassinoid. The choice of solvent is critical. Perform small-scale pilot extractions with solvents of varying polarities (e.g., water, ethanol, methanol, ethyl acetate) to determine the optimal solvent for your material. Polar solvents are generally effective for many quassinoids.[9][10]
Suboptimal Extraction Parameters Temperature: High temperatures can increase solubility but may also degrade thermolabile compounds. Test a range of temperatures (e.g., 40°C to 80°C).[9] Time: Ensure the extraction time is sufficient for the solvent to penetrate the plant matrix and dissolve the target compounds. An experimental design can optimize this.[12][18] Particle Size: Grinding the root material to a smaller, uniform particle size (<0.5 mm) increases the surface area available for extraction, enhancing efficiency.[13][18][9][12][13][18]
Raw Material Quality The concentration of this compound can vary significantly between different sources of Eurycoma longifolia. Source your raw material from a reputable supplier that provides a certificate of analysis. If possible, use material from a single, well-characterized lot for a series of experiments.[4][6]

Problem 2: Poor Purity or Presence of Contaminants in the Extract

Potential Cause Troubleshooting Steps & Recommendations Citations
Co-extraction of Unwanted Compounds A crude extract will always contain a complex mixture of phytochemicals.[13] Implement a purification step after the initial extraction. Column chromatography using resins like HPD100 or silica gel is effective for purifying eurycomanone and related compounds.[19][20][13][19][20]
Solvent Impurities Use high-purity or HPLC-grade solvents for extraction and analysis to avoid introducing contaminants that can interfere with downstream applications and analytical readings.
Sample Degradation This compound may be sensitive to heat and light. Store dried plant material at low temperatures (e.g., -20°C) and protect extracts from light.[18][21] Eurycomanone, a related compound, has shown high stability at various pH levels, but stability of the entire extract should be assessed.[22][18][21][22]

Problem 3: Emulsion Formation During Liquid-Liquid Partitioning

Potential Cause Troubleshooting Steps & Recommendations Citations
High Concentration of Surfactant-like Molecules Plant extracts often contain compounds that can act as surfactants (e.g., saponins, phospholipids), leading to the formation of stable emulsions between aqueous and organic layers.[23][23]
Vigorous Agitation Shaking the separatory funnel too aggressively increases the likelihood of emulsion formation.[23]
Solution Strategies 1. Gentle Mixing: Invert the separatory funnel gently instead of shaking vigorously.[23] 2. "Salting Out": Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous phase, which can help break the emulsion.[23] 3. Change Temperature: Gently warming or cooling the funnel may help destabilize the emulsion.[24] 4. Filtration: Passing the emulsified layer through a bed of celite or glass wool can sometimes resolve the issue.[23][24]

Experimental Protocols

Protocol 1: Standardized Aqueous-Ethanolic Extraction of this compound

This protocol provides a general framework. Optimization of specific parameters (e.g., solvent ratio, temperature) is recommended.

  • Raw Material Preparation:

    • Obtain dried roots of Eurycoma longifolia from a verified supplier.

    • Grind the roots into a fine powder (e.g., 40-60 mesh size).

    • Dry the powder in an oven at 40-50°C to a constant weight to remove residual moisture. Store in an airtight container in a cool, dark place.[18]

  • Extraction:

    • Weigh 100 g of the dried powder and place it into a 2 L flask.

    • Add 1 L of 70% ethanol (v/v in water) to the flask (a 1:10 solid-to-solvent ratio).[13]

    • Macerate the mixture on an orbital shaker at 150 rpm for 24 hours at room temperature. Alternatively, perform the extraction at a controlled temperature (e.g., 50°C) with reflux for 4-6 hours.

    • After the extraction period, filter the mixture through Whatman No. 1 filter paper.

  • Solvent Removal and Fractionation:

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a crude aqueous residue.

    • Perform liquid-liquid partitioning by adding an equal volume of ethyl acetate. Mix gently and allow the layers to separate. Collect the ethyl acetate fraction, which will contain this compound and other quassinoids. Repeat this step three times.

    • Combine the ethyl acetate fractions and evaporate the solvent to dryness to yield the final extract.

  • Quantification and Storage:

    • Dissolve a known weight of the dried extract in methanol for HPLC analysis (see Protocol 2).

    • Store the final dried extract at -20°C in an amber vial to prevent degradation.

Protocol 2: HPLC Quantification of this compound

This method is adapted from established procedures for quassinoid analysis.[14][16]

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and a DAD or UV detector.

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[16]

    • Mobile Phase: A gradient elution using (A) Acetonitrile and (B) Water with 0.1% formic acid.

      • Gradient Example: Start with 10% A, ramp to 50% A over 20 minutes, then to 90% A over 5 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.[16][17]

    • Injection Volume: 10 µL.

  • Preparation of Standards and Samples:

    • Standard Stock Solution: Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of HPLC-grade methanol to prepare a 1 mg/mL stock solution.

    • Calibration Curve: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50 µg/mL) in methanol to construct a calibration curve.

    • Sample Preparation: Accurately weigh 10 mg of the dried extract (from Protocol 1) and dissolve it in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis and Calculation:

    • Inject the standards and samples into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve. Express the final content as a percentage of the dry weight of the extract (% w/w).[17]

Data and Parameters

Table 1: Influence of Key Extraction Parameters on Phytochemical Yield

ParameterGeneral Effect on this compound YieldConsiderationsCitations
Solvent Polarity The yield and profile of extracted quassinoids are highly dependent on solvent polarity. Ethanol, methanol, and water are commonly used. Non-polar solvents like hexane are better for lipophilic compounds.A mixture (e.g., 70% ethanol) is often more effective than a pure solvent, as it can extract a broader range of compounds.[9][11]
Temperature Increased temperature generally enhances extraction efficiency up to a certain point. For flavonoids and phenolic acids, 40-60°C is often optimal.Temperatures above 80°C may lead to the degradation of thermolabile compounds.[9]
Extraction Time Longer extraction times typically result in higher yields, until equilibrium is reached between the solute inside the plant matrix and the solvent.Prolonged extraction times increase energy consumption and risk of compound degradation. Optimization is key.[9][12]
Solid-to-Solvent Ratio Higher solvent ratios (e.g., 1:20 or 1:30) can increase yield by improving the concentration gradient for mass transfer.Using very large volumes of solvent is inefficient and increases processing time and cost for solvent removal.[12]

Visualized Workflows and Pathways

Extraction_Workflow cluster_0 Phase 1: Raw Material Control cluster_1 Phase 2: Standardized Extraction cluster_2 Phase 3: Analysis & Validation RM Raw Material Sourcing (Verified Supplier) QC1 Botanical Authentication & Quality Control RM->QC1 PREP Standardized Preparation (Drying, Grinding) QC1->PREP EXT Controlled Extraction (Solvent, Time, Temp) PREP->EXT Controlled Input PUR Purification / Fractionation (e.g., LLE, Column) EXT->PUR DRY Solvent Removal (Low Temperature) PUR->DRY QC2 In-Process Controls (e.g., TLC, HPLC Screen) DRY->QC2 Processed Extract FINAL Final Product QC (HPLC Quantification) QC2->FINAL DATA Data Analysis (Assess Variability) FINAL->DATA DATA->RM Feedback Loop for Supplier Validation

Caption: Workflow for minimizing batch-to-batch variability in extracts.

NFkB_Pathway_Inhibition cluster_nucleus Nucleus TNFa TNFα TNFR TNFR1 Receptor TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_p65 IkBα-p65/p50 (Inactive) IKK->IkBa_p65 Phosphorylates IkBα p_IkBa P-IkBα IkBa_p65->p_IkBa p65 p65/p50 (Active) p_IkBa->p65 IkBα Degradation Releases p65/p50 p65_nuc p65/p50 Nucleus Nucleus DNA NF-κB DNA Binding Site mRNA Adhesion Molecule mRNA (VCAM-1, ICAM-1) DNA->mRNA Transcription Protein Protein Expression (Cell Adhesion) mRNA->Protein Translation Eury This compound Eury->mRNA Inhibits at Post-Transcriptional Level p65_nuc->DNA Translocates & Binds to DNA

Caption: this compound's post-transcriptional inhibition of NF-κB pathway.[3]

References

method refinement for consistent eurycomalactone bioactivity results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols for investigating the bioactivity of eurycomalactone. Our aim is to facilitate consistent and reliable experimental outcomes.

Data Presentation: this compound IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for determining appropriate experimental concentrations.

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer1.60 ± 0.12[1][2]
HT-29Colorectal Cancer2.21 ± 0.049[1][2]
A2780Ovarian Cancer2.46 ± 0.081[1][2]
Colon 26-L5Colon Cancer0.70
B16-BL6Melanoma0.59
LLCLewis Lung Carcinoma0.78
A-549Lung Cancer0.73[2]
MCF-7Breast CancerNot specified[2]
P388Murine Lymphocytic LeukemiaNot specified[2]
KBEpidermoid CarcinomaNot specified[2]

Experimental Workflow & Signaling Pathways

To ensure clarity in experimental design and data interpretation, we provide diagrams illustrating a general experimental workflow for assessing this compound's bioactivity and its known effects on cellular signaling pathways.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Signaling Pathway Analysis A Cell Line Selection B This compound Preparation (Solubility & Stability Testing) A->B C MTT Assay (Cell Viability) B->C D IC50 Determination C->D E Apoptosis Assays (Hoechst Staining, Annexin V) D->E Proceed with IC50 concentration F Western Blot (Caspase-3, PARP, Bcl-2 family) E->F G qPCR (Gene Expression of Apoptosis Markers) E->G H Western Blot (NF-κB pathway proteins) G->H I Luciferase Reporter Assay H->I

General experimental workflow for this compound bioactivity studies.

G TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkBa_p50_p65 IκBα-p50-p65 IKK->IkBa_p50_p65 phosphorylates IκBα p_IkBa p-IκBα IkBa_p50_p65->p_IkBa Proteasome Proteasome p_IkBa->Proteasome ubiquitination & degradation p50_p65 p50-p65 p_IkBa->p50_p65 releases Nucleus Nucleus p50_p65->Nucleus translocates to Gene Gene Transcription (ICAM-1, VCAM-1, E-selectin) Nucleus->Gene activates This compound This compound Protein_Synth Protein Synthesis This compound->Protein_Synth inhibits Ribosome Ribosome Protein_Synth->Ribosome New_Protein Newly Synthesized Proteins (e.g., Cyclin D1) Ribosome->New_Protein

This compound's effect on the NF-κB pathway and protein synthesis.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the experimental evaluation of this compound.

Cell Viability (MTT) Assay

Q1: My MTT assay results show an increase in absorbance with higher concentrations of this compound, suggesting increased viability. Is this correct?

A1: This is a common issue with natural compounds. The increased absorbance may not be due to increased cell viability but rather interference from the this compound itself. Plant extracts can contain reducing agents that convert the MTT reagent to formazan, leading to false-positive results.[3]

  • Troubleshooting:

    • Compound Interference Control: Run a control plate with this compound at various concentrations in cell-free media to see if the compound directly reduces MTT.[4]

    • Microscopic Examination: Visually inspect the cells under a microscope before adding the solubilization agent to confirm cell death at higher concentrations.

    • Alternative Assays: Consider using an alternative viability assay that is less prone to interference, such as the neutral red uptake assay or a commercial ATP-based assay.[3][4]

Q2: I'm observing high background absorbance in my MTT assay.

A2: High background can be caused by several factors, including contamination of the culture medium or interference from components like phenol red.[5]

  • Troubleshooting:

    • Use Fresh Reagents: Ensure all solutions, especially the MTT reagent and culture media, are fresh and sterile.

    • Serum-Free Incubation: During the MTT incubation step, use a serum-free medium to prevent interference from serum components.[5][6]

    • Background Control: Include wells with media and MTT but no cells to measure the background absorbance, which can then be subtracted from the sample readings.

Q3: The formazan crystals are not dissolving completely.

A3: Incomplete solubilization of formazan crystals is a frequent problem that leads to inaccurate readings.

  • Troubleshooting:

    • Sufficient Solvent: Ensure an adequate volume of the solubilization solvent (e.g., DMSO, acidified isopropanol) is added to each well.

    • Thorough Mixing: After adding the solvent, shake the plate on an orbital shaker for at least 15 minutes. Gentle pipetting up and down can also help.[6]

    • Solvent Composition: Use a solubilization solution that is effective for your cell type. For some cells, a solution containing SDS may be necessary.[5]

Q4: How do I handle the poor solubility of this compound in my cell culture medium?

A4: The solubility of test compounds is a critical factor for obtaining reliable results.

  • Troubleshooting:

    • Initial Stock Solution: Dissolve this compound in a small amount of a suitable solvent like DMSO or ethanol to create a concentrated stock solution.

    • Working Dilutions: Prepare serial dilutions of the stock solution in serum-free medium. It is important to ensure the final solvent concentration in the culture wells is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

    • Solubility Test: Before the main experiment, test the solubility of your working concentrations by adding them to the medium and visually inspecting for any precipitation. Measuring turbidity with a spectrophotometer can also be helpful.

Apoptosis (Western Blot) Assay

Q1: I am not detecting cleaved caspase-3 in my Western blot, even with a positive control.

A1: The absence of a signal for cleaved caspases can be due to several factors, from sample preparation to the blotting procedure itself.

  • Troubleshooting:

    • Sample Handling: Apoptosis-related proteins, especially caspases, can degrade quickly. Process samples rapidly and on ice. The inclusion of protease inhibitors in the lysis buffer is crucial.[7]

    • Protein Loading: Ensure you are loading a sufficient amount of protein (50-100 µg may be necessary for low-abundance proteins).

    • Transfer Efficiency: Cleaved caspases are small proteins and can be transferred through the membrane. Use a membrane with a smaller pore size (0.2 µm) and optimize the transfer time and voltage.

    • Antibody Incubation: Use the antibody at the recommended dilution and consider incubating in a buffer with BSA instead of milk, as milk can sometimes mask epitopes.

Q2: I see multiple non-specific bands in my Western blot for apoptosis markers.

A2: Non-specific bands can obscure the target protein and make interpretation difficult.

  • Troubleshooting:

    • Blocking: Ensure the membrane is adequately blocked (e.g., 1 hour at room temperature in 5% non-fat milk or BSA in TBST).

    • Washing Steps: Increase the duration and/or number of washes after primary and secondary antibody incubations to remove non-specifically bound antibodies.

    • Antibody Concentration: Titrate the primary and secondary antibody concentrations to find the optimal balance between specific signal and background.

Q3: The signal for my apoptosis markers is very weak.

A3: A faint signal can make it difficult to quantify changes in protein expression.

  • Troubleshooting:

    • Optimize Antibody Concentrations: You may need to increase the concentration of your primary or secondary antibody.

    • Enhance Detection: Use a more sensitive ECL substrate.

    • Increase Exposure Time: If using film, increase the exposure time. For digital imagers, increase the capture time.

Gene Expression (qPCR) Assay

Q1: I am not seeing any amplification in my qPCR for apoptosis-related genes.

A1: Lack of amplification can be due to issues with the template, primers, or reaction conditions.

  • Troubleshooting:

    • Template Quality: Ensure your RNA is of high quality and has not degraded. Check the A260/A280 and A260/A230 ratios.

    • cDNA Synthesis: Optimize the reverse transcription step. Ensure you are using an appropriate amount of RNA and that the reverse transcriptase is active.

    • Primer Design: Verify that your primers are specific to the target gene and do not form primer-dimers. You can check this using software and by running a melt curve analysis.

Q2: My qPCR results show high variability between replicates.

A2: High variability can compromise the reliability of your data.

  • Troubleshooting:

    • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions and setting up the reaction plate.

    • Template Concentration: Ensure a consistent amount of template is added to each reaction.

    • Reaction Mix Homogeneity: Thoroughly mix the master mix before aliquoting it into the wells.

Q3: The amplification efficiency of my qPCR is low.

A3: Low efficiency can lead to inaccurate quantification.

  • Troubleshooting:

    • Primer Optimization: The concentration of primers may need to be optimized.

    • Annealing Temperature: Perform a temperature gradient qPCR to determine the optimal annealing temperature for your primers.

    • Template Quality: Inhibitors in the template can reduce reaction efficiency. Try diluting your template to see if this improves efficiency.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (prepared from a stock solution in DMSO, final DMSO concentration <0.5%) and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm with a reference wavelength of 630 nm.[5][6]

Apoptosis (Western Blot) Assay

This protocol provides a general framework for detecting apoptosis-related proteins.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, anti-PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Gene Expression (qPCR) Assay

This two-step RT-qPCR protocol is for the relative quantification of gene expression.

  • RNA Extraction: Extract total RNA from this compound-treated and control cells using a suitable kit or method. Assess RNA quality and quantity.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the gene of interest and a reference gene, and the diluted cDNA.

  • qPCR Run: Perform the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data, including a melt curve analysis to check for primer specificity. Calculate the relative gene expression using the ΔΔCt method.[8]

References

Technical Support Center: Eurycomalactone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to mitigate interference and ensure accurate quantification of eurycomalactone from complex matrices like herbal extracts.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound quantification?

When quantifying this compound, particularly from Eurycoma longifolia extracts, interference typically arises from two main sources:

  • Co-eluting Compounds: this compound is one of many quassinoids present in the plant, alongside other structurally similar compounds like eurycomanone, longilactone, and various diterpenoids and alkaloids.[1] These compounds can have similar retention times in reverse-phase HPLC, leading to overlapping peaks and inaccurate quantification.

  • Matrix Effects: In Liquid Chromatography-Mass Spectrometry (LC-MS), non-analyte components from the sample matrix (e.g., pigments, lipids, phenolics) can suppress or enhance the ionization of this compound, leading to erroneous results.[2] This is a significant concern when working with crude plant extracts.

Q2: I am seeing a noisy or drifting baseline in my HPLC chromatogram. What are the likely causes?

Baseline instability can be caused by several factors:

  • Mobile Phase Issues: Insufficiently degassed mobile phase can introduce air bubbles into the system. Ensure all solvents are properly degassed by sonication or helium sparging. Contaminated solvents or buffers that support microbial growth can also contribute to baseline noise.

  • Pump and System Leaks: Leaks in pump seals, fittings, or connections can cause pressure fluctuations that manifest as a noisy baseline.[3]

  • Column Contamination: Buildup of strongly retained compounds from previous injections can slowly elute, causing a drifting baseline. Flushing the column with a strong solvent is recommended.

  • Detector Problems: A dirty flow cell or a failing detector lamp can be a source of noise.

Q3: My this compound peak is showing tailing or fronting. How can I improve the peak shape?

Poor peak shape is often related to column or mobile phase interactions:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting the sample.

  • Secondary Interactions: Residual acidic silanol groups on the silica backbone of the column can interact with the analyte, causing peak tailing. Using a high-purity, end-capped column or adding a small amount of an acidic modifier like formic or phosphoric acid to the mobile phase can mitigate this.[4][5]

  • Column Degradation: A void at the head of the column or contamination of the inlet frit can distort peak shape. Reversing the column and flushing it (if recommended by the manufacturer) or replacing the column may be necessary.

Q4: How can I minimize matrix effects when using LC-MS/MS?

Minimizing matrix effects is crucial for accurate LC-MS/MS quantification and involves several strategies:

  • Optimize Sample Preparation: Implement a thorough sample clean-up procedure. Techniques like Solid-Phase Extraction (SPE) can selectively isolate quassinoids and remove interfering matrix components like lipids and pigments.

  • Improve Chromatographic Separation: Adjusting the HPLC gradient can help separate this compound from co-eluting matrix components that cause ion suppression or enhancement.[2]

  • Use an Internal Standard: A stable isotope-labeled this compound standard is ideal. If unavailable, a structurally similar compound (an analogue) that is not present in the sample can be used to compensate for signal variations caused by the matrix.[1]

Troubleshooting Guide: Common Quantification Issues

This section provides a systematic approach to resolving common problems encountered during the HPLC or LC-MS analysis of this compound.

Problem Potential Cause Recommended Solution
Low or No Peak Response Sample degradation; Incorrect injection volume; Detector lamp off or failing.Prepare a fresh standard to verify system performance. Check syringe/autosampler for air bubbles or blockages. Ensure the detector lamp is on and has sufficient life remaining.[3][6]
Poor Resolution Between this compound and Other Quassinoids Mobile phase composition is not optimal; Incorrect column chemistry.Modify the mobile phase gradient to increase separation. Test different organic modifiers (e.g., acetonitrile vs. methanol). Ensure the column (e.g., C18) provides adequate selectivity for quassinoids.[4]
Inconsistent Retention Times Fluctuation in pump flow rate; Column temperature instability; Mobile phase composition changing over time.Check the pump for leaks or air bubbles and ensure consistent pressure. Use a column oven for stable temperature control. Prepare fresh mobile phase daily.
Low Recovery After Sample Preparation Incomplete extraction from the plant matrix; Analyte loss during solvent evaporation or filtration.Optimize the extraction solvent and method (e.g., sonication vs. reflux).[7] Ensure evaporation steps are not conducted at excessively high temperatures. Use filters (e.g., 0.2 µm) that do not bind the analyte.[8]

Experimental Protocols & Method Parameters

Below are generalized protocols for sample preparation and HPLC analysis based on validated methods reported in the literature. Researchers should optimize these based on their specific instrumentation and sample matrix.

Protocol 1: Sample Preparation (Methanol Extraction)

This protocol is a common starting point for extracting this compound from dried, powdered Eurycoma longifolia root.

  • Weighing: Accurately weigh approximately 2 g of powdered plant material.[7]

  • Extraction: Add 50 mL of methanol to the powder in a flask.[7]

  • Reflux/Sonication: Heat the mixture under reflux for 1 hour or place in an ultrasonic bath for 10-15 minutes.[4][7]

  • Filtration: Allow the mixture to cool, then filter to separate the extract from the solid plant material.

  • Concentration: Evaporate the methanol from the filtrate until dryness, typically using a rotary evaporator.[7]

  • Reconstitution & Filtration: Redissolve the dried residue in a known volume (e.g., 5-10 mL) of the initial mobile phase (e.g., Methanol/Water mixture). Filter the final solution through a 0.2 µm or 0.45 µm syringe filter before injection.[4][8]

Protocol 2: High-Performance Liquid Chromatography (HPLC-UV)

This section summarizes typical parameters for quantifying this compound using HPLC with UV detection.

ParameterExample Condition 1Example Condition 2Example Condition 3
Column Shim-pack GIST C18 (4.6 x 250 mm, 5 µm)[4]Atlantis® T3, C18 (4.6 x 150 mm, 3 µm)[7]Phenomenex, Luna C18 (4.6 x 150 mm, 5 µm)[5]
Mobile Phase A: Water + 0.1% H₃PO₄B: Acetonitrile[4]A: Distilled WaterB: Acetonitrile/Methanol (1:1)[7]A: Water + 0.1% Formic AcidB: Acetonitrile[5]
Elution Mode Gradient[4][9]Gradient[7]Gradient[5]
Flow Rate 1.0 mL/min[4][9]1.5 mL/min[7]1.0 mL/min[5]
Detection λ 254 nm[4][8]243 nm[7]254 nm[5]
Column Temp. 30 °C[4][9]Not SpecifiedAmbient
Injection Vol. 10 µL[4][9]20 µL[7]Not Specified

Method Validation Data (Literature Summary)

ParameterReported Value Range
Linearity (R²) > 0.999[5][7]
Recovery (%) 94.2% – 109.13%[1][7]
LOD (µg/mL) 0.01 – 0.293[1][5][7]
LOQ (µg/mL) 0.035 – 0.887[5][7]

Visualized Workflows and Logic

The following diagrams illustrate the standard analytical workflow and a troubleshooting decision tree for common HPLC issues.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing start Dried Plant Material extract Solvent Extraction (Methanol/Ethanol) start->extract filter Filtration extract->filter evap Solvent Evaporation filter->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute final_filter Syringe Filtration (0.22 - 0.45 µm) reconstitute->final_filter hplc HPLC / LC-MS Injection final_filter->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV or MS/MS Detection separation->detection integrate Peak Integration detection->integrate calibrate Calibration Curve (Standard Solutions) integrate->calibrate quantify Quantification calibrate->quantify report Final Report quantify->report

Caption: Workflow for this compound Quantification.

G start Problem Detected: Inaccurate Results or Poor Chromatography peak_shape Poor Peak Shape? start->peak_shape Check Peak Shape retention Inconsistent Retention Time? start->retention Check Retention Time baseline Noisy / Drifting Baseline? start->baseline Check Baseline peak_shape_yes Tailing or Fronting peak_shape->peak_shape_yes Yes cause_tailing Secondary Interactions? (e.g., silanols) peak_shape_yes->cause_tailing sol_tailing Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) cause_tailing->sol_tailing Yes cause_fronting Column Overload? cause_tailing->cause_fronting No sol_fronting Dilute Sample cause_fronting->sol_fronting Yes cause_split Column Void / Frit Blockage? cause_fronting->cause_split No sol_split Flush or Replace Column cause_split->sol_split Yes retention_yes RT Drifting / Shifting retention->retention_yes Yes cause_flow Flow Rate Unstable? retention_yes->cause_flow sol_flow Check Pump for Leaks/Bubbles cause_flow->sol_flow Yes cause_temp Temperature Fluctuation? cause_flow->cause_temp No sol_temp Use Column Oven cause_temp->sol_temp Yes cause_mobile Mobile Phase Degradation? cause_temp->cause_mobile No sol_mobile Prepare Fresh Mobile Phase cause_mobile->sol_mobile Yes baseline_yes High Noise or Drift baseline->baseline_yes Yes cause_degas Poor Degassing? baseline_yes->cause_degas sol_degas Degas Mobile Phase cause_degas->sol_degas Yes cause_contam System Contamination? cause_degas->cause_contam No sol_contam Flush System & Column cause_contam->sol_contam Yes cause_detector Detector Issue? cause_contam->cause_detector No sol_detector Check Lamp / Clean Flow Cell cause_detector->sol_detector Yes

Caption: Troubleshooting Logic for HPLC Analysis.

References

Validation & Comparative

Validating the Anticancer Effects of Eurycomalactone: A Comparative Guide Based on Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

A critical analysis of the existing preclinical data reveals a notable absence of in vivo studies on the anticancer effects of isolated eurycomalactone. While its counterpart, eurycomanone, and crude extracts of Eurycoma longifolia have undergone some in vivo evaluation, this compound's efficacy and safety in a living organism remain to be established. This guide, therefore, provides a comprehensive comparison based on the available in vitro data and in silico predictions to inform future in vivo research directions for drug development professionals, researchers, and scientists.

In Vitro Anticancer Activity: A Comparative Overview

This compound has demonstrated potent cytotoxic effects against a range of cancer cell lines in laboratory settings. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, offering a quantitative comparison with other compounds from Eurycoma longifolia and a standard chemotherapeutic agent, cisplatin.

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
This compound HeLaCervical Cancer1.60 ± 0.12[1][2]
HT-29Colorectal Cancer2.21 ± 0.049[1][2]
A2780Ovarian Cancer2.46 ± 0.081[1][2]
A-549Lung Cancer-[3]
MCF-7Breast Cancer-[3]
EurycomanoneHeLaCervical Cancer4.58 ± 0.090[1][2]
HT-29Colorectal Cancer1.22 ± 0.11[1][2]
A2780Ovarian Cancer1.37 ± 0.13[1][2]
CisplatinHeLaCervical Cancer1.77 ± 0.018[1][4]
HT-29Colorectal Cancer1.38 ± 0.037[1][4]
A2780Ovarian Cancer1.62 ± 0.026[1]

Synergistic Potential with Chemotherapy

In vitro studies have highlighted the potential of this compound to enhance the efficacy of conventional chemotherapy drugs. Co-treatment of non-small cell lung cancer (NSCLC) cells (A549 and Calu-1) with this compound and cisplatin resulted in synergistic to additive cytotoxic effects.[5] This suggests that this compound could potentially be used in combination therapies to reduce the required dose of cisplatin, thereby mitigating its associated side effects. However, these promising in vitro findings require validation through in vivo studies.[5]

Proposed Mechanisms of Anticancer Action

The anticancer activity of this compound is believed to be mediated through the induction of apoptosis (programmed cell death). In silico molecular docking studies have suggested that this compound may inhibit Dihydrofolate Reductase (DHFR) and Tumor Necrosis Factor-alpha (TNF-α), key proteins involved in cancer cell proliferation and survival.[1][2] Inhibition of DHFR can disrupt DNA and RNA synthesis, leading to apoptosis, while targeting TNF-α can interfere with inflammatory pathways that promote cancer growth.[1]

Furthermore, in NSCLC cells, this compound has been shown to inactivate the AKT/NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[5]

G cluster_pathway Proposed Anticancer Signaling Pathway of this compound This compound This compound AKT AKT This compound->AKT DHFR DHFR This compound->DHFR TNFa TNF-α This compound->TNFa NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation & Survival AKT->Proliferation NFkB->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis DNA_RNA_Synthesis DNA/RNA Synthesis DHFR->DNA_RNA_Synthesis TNFa->Proliferation DNA_RNA_Synthesis->Proliferation

Caption: Proposed mechanism of this compound's anticancer activity.

Toxicity and Pharmacokinetic Profile

Toxicity: There are no specific in vivo toxicity studies for isolated this compound. However, studies on crude extracts of Eurycoma longifolia suggest that alcohol-based extracts, which are generally enriched with quassinoids like this compound, tend to be more toxic than water-based extracts.[6] In silico predictions indicate that this compound may have a lower risk of causing hepatotoxicity and carcinogenicity, and a lower mutagenicity risk compared to eurycomanone.[4]

Pharmacokinetics: To date, there are no published in vivo pharmacokinetic studies for this compound.[1][4][7] In silico models predict that this compound may have higher permeability compared to eurycomanone and methotrexate, suggesting it might be more readily absorbed.[4][7] However, these predictions require experimental validation. The poor oral bioavailability of the related compound, eurycomanone, highlights the need for thorough pharmacokinetic profiling of this compound to assess its potential as an oral therapeutic agent.[8]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to facilitate reproducibility and further investigation.

Sulforhodamine B (SRB) Assay for Cytotoxicity

This assay is used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and control compounds for a specified duration (e.g., 72 hours).

  • Cell Fixation: Discard the treatment medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • IC50 Calculation: The concentration of the drug that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

G cluster_workflow SRB Assay Workflow A Cell Seeding (96-well plate) B Incubation (24h) A->B C Compound Treatment B->C D Incubation (e.g., 72h) C->D E Cell Fixation (10% TCA) D->E F Washing & Drying E->F G Staining (0.4% SRB) F->G H Washing & Drying G->H I Dye Solubilization (10 mM Tris base) H->I J Absorbance Reading (510 nm) I->J K IC50 Calculation J->K

Caption: Workflow for determining cytotoxicity using the SRB assay.

Hoechst 33342 Assay for Apoptosis

This assay is used to visualize nuclear changes characteristic of apoptosis.

  • Cell Culture: Grow cells on coverslips in a petri dish.

  • Compound Treatment: Treat the cells with the desired concentrations of this compound for the specified time.

  • Staining: Add Hoechst 33342 stain (a fluorescent DNA stain) to the culture medium at a final concentration of 1 µg/mL and incubate for 10-15 minutes at 37°C.

  • Washing: Wash the cells twice with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.

  • Washing: Wash the cells again with PBS.

  • Mounting: Mount the coverslips on microscope slides with a mounting medium.

  • Microscopy: Observe the cells under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei with bright blue fluorescence, while normal cells will have uniformly stained, round nuclei.

  • Quantification: The percentage of apoptotic cells is determined by counting the number of apoptotic nuclei relative to the total number of cells in several random fields.

Future Directions and Conclusion

The available preclinical data strongly supports the potential of this compound as an anticancer agent, with potent in vitro cytotoxicity and a plausible mechanism of action. However, the critical gap in in vivo data is a significant hurdle for its further development. Future research should prioritize:

  • Xenograft studies: To evaluate the tumor-suppressive effects of this compound in animal models of various cancers.

  • Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in vivo.

  • Toxicity studies: To establish the safety profile and determine the maximum tolerated dose of isolated this compound.

  • Combination therapy studies in vivo: To validate the synergistic effects observed with cisplatin and other chemotherapeutic agents.

References

A Comparative Analysis of Eurycomalactone and Eurycomanone Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Eurycomalactone and eurycomanone are two prominent quassinoids isolated from Eurycoma longifolia Jack, a medicinal plant native to Southeast Asia. Both compounds have garnered significant attention for their diverse and potent biological activities. This guide provides an objective, data-driven comparison of their bioactivities, focusing on anticancer and antimalarial effects, supported by experimental data and detailed protocols to aid in research and development.

Comparative Anticancer Activity

Both this compound and eurycomanone exhibit broad-spectrum cytotoxic effects against various cancer cell lines. Quantitative data, primarily presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), have been compiled from multiple studies to facilitate a direct comparison of their potency. In general, this compound often displays more potent cytotoxicity across several cell lines compared to eurycomanone.

Data Summary: Anticancer IC₅₀ Values

The following table summarizes the in vitro anticancer activities of this compound and eurycomanone against a panel of human and murine cancer cell lines.

Cell LineCancer TypeThis compound IC₅₀ (µM)Eurycomanone IC₅₀ (µM)
HeLa Cervical Cancer1.60 ± 0.124.58 ± 0.09
HT-29 Colorectal Cancer2.21 ± 0.0491.22 ± 0.11
A2780 Ovarian Cancer2.46 ± 0.0811.37 ± 0.13
A549 Lung Cancer0.7320.66
H460 Lung Cancer-1.78
MCF-7 Breast Cancer> 233.96 - 4.7
T47D Breast Cancer-0.377 - 1.17
K562 Leukemia-5.7 (72h)
Jurkat Leukemia-6.2 (72h)
Colon 26-L5 Murine Colon Carcinoma0.70-
B16-BL6 Murine Melanoma0.59-
LLC Murine Lewis Lung Carcinoma0.78-

Data compiled from multiple sources.[1][2][3][4][5]

Comparative Antimalarial Activity

Traditional use of Eurycoma longifolia for treating malaria is substantiated by the potent antiplasmodial activity of its constituent quassinoids. Both this compound and eurycomanone have been evaluated against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Data Summary: Antimalarial IC₅₀ Values

The table below presents the comparative in vitro antimalarial activity of the two compounds. Notably, both compounds demonstrate significant activity against the chloroquine-resistant Gombak A isolate.

P. falciparum StrainChloroquine ResistanceThis compound IC₅₀ (nM)Eurycomanone IC₅₀ (nM)Chloroquine IC₅₀ (nM)
Gombak A Resistant12.010.5256.4
D10 Sensitive49.025.512.8

Data sourced from Chan et al., 2004, Journal of Ethnopharmacology.[1]

Mechanistic Insights: Signaling Pathways

This compound and eurycomanone exert their bioactivities by modulating key cellular signaling pathways involved in inflammation, cell survival, and apoptosis. The Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory responses and cancer cell survival, is a primary target for both compounds.

Eurycomanone has been shown to inhibit the NF-κB signaling cascade by preventing the phosphorylation of IκBα (Inhibitor of kappa B alpha).[6][7] This action blocks the release and nuclear translocation of the NF-κB dimer, thereby downregulating the expression of its target genes.

This compound also inhibits the NF-κB pathway and, in some contexts, has been found to be a more potent inhibitor than eurycomanone. Furthermore, this compound has been demonstrated to inactivate the upstream AKT signaling pathway, which is crucial for cell growth and survival and often dysregulated in cancer. The dual inhibition of both AKT and NF-κB pathways highlights its potential as a multi-targeted anticancer agent.

Diagram: Eurycomanone's Inhibition of the NF-κB Pathway

G cluster_n Nucleus TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds Eurycomanone Eurycomanone IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (Inflammation, Survival) Eurycomanone->IKK Inhibits Phosphorylation NFkB_nuc NF-κB NFkB_nuc->Transcription

Caption: Eurycomanone inhibits TNF-α-induced NF-κB activation by blocking IκBα phosphorylation.

Diagram: this compound's Dual Inhibition of AKT/NF-κB Pathways

G cluster_n Nucleus GF Growth Factors GFR Receptor GF->GFR PI3K PI3K GFR->PI3K Activates AKT AKT PI3K->AKT Activates AKT_p p-AKT IKK IKK Complex AKT_p->IKK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Transcription Gene Transcription (Survival, Proliferation) This compound This compound This compound->AKT Inhibits Phosphorylation This compound->IKK Inhibits NFkB_nuc NF-κB NFkB_nuc->Transcription

Caption: this compound inhibits cell survival pathways by targeting both AKT and NF-κB.

Experimental Protocols

Detailed methodologies are provided for the key assays cited in the comparison tables to ensure reproducibility and aid in experimental design.

Sulforhodamine B (SRB) Assay for Cytotoxicity

This colorimetric assay measures cell density based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in a 96-well microtiter plate at an appropriate density (e.g., 5,000-20,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Add various concentrations of the test compound (e.g., this compound or eurycomanone) to the wells. Include a vehicle-only control. Incubate for the desired exposure time (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.[6]

  • Washing: Discard the TCA solution. Wash the plate four to five times with slow-running tap water or 1% (v/v) acetic acid to remove excess TCA and unbound components.[6] Allow the plate to air-dry completely at room temperature.

  • Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.[6] Incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[6] Allow the plates to air-dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at a wavelength between 510 nm and 565 nm using a microplate reader.[6] The optical density is proportional to the total cellular protein, which correlates with the number of viable cells.

Diagram: General Workflow for SRB Cytotoxicity Assay

G A 1. Seed Cells (96-well plate) B 2. Add Test Compound (this compound / Eurycomanone) A->B C 3. Incubate (e.g., 48-72 hours) B->C D 4. Fix Cells (Cold 10% TCA) C->D E 5. Wash & Air Dry D->E F 6. Stain with SRB E->F G 7. Wash & Air Dry F->G H 8. Solubilize Dye (10 mM Tris Base) G->H I 9. Read Absorbance (510-565 nm) H->I

Caption: Step-by-step workflow of the Sulforhodamine B (SRB) assay for cytotoxicity screening.

Hoechst 33342 Staining for Apoptosis

This method uses a fluorescent dye that binds to DNA to visualize nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

  • Cell Culture and Treatment: Plate cells in a suitable format (e.g., 24-well plate or chamber slides) and treat with the test compound for the desired time.

  • Staining: Remove the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS).

  • Add culture medium or PBS containing Hoechst 33342 dye (final concentration typically 1-5 µg/mL).[4]

  • Incubate the cells at 37°C in a CO₂ incubator for 10-30 minutes, protected from light.[4]

  • Visualization: After incubation, wash the cells again with PBS. Observe the cells under a fluorescence microscope using a UV excitation filter (around 350 nm) and an emission filter (around 460 nm).

  • Analysis: Acquire images and score the cells. Normal nuclei will appear uniformly stained with a diffuse blue fluorescence. Apoptotic nuclei will be smaller, brighter, and show condensed or fragmented chromatin.

Conclusion

Both this compound and eurycomanone are potent bioactive quassinoids with significant therapeutic potential. Experimental data indicates that:

  • Anticancer Potency: this compound generally exhibits superior or comparable cytotoxicity to eurycomanone against a range of cancer cell lines, although potency can be cell-line specific.

  • Antimalarial Efficacy: Both compounds are highly effective against chloroquine-resistant P. falciparum, with eurycomanone showing slightly greater potency in the cited study.

  • Mechanism of Action: Both compounds target the pro-survival NF-κB pathway. This compound offers a potential advantage by additionally inhibiting the upstream AKT signaling pathway, suggesting a broader and more robust mechanism for inducing cancer cell death.

This guide provides a foundational comparison to inform further research. The distinct potencies and mechanistic nuances between these two molecules warrant detailed investigation to fully exploit their potential in drug development.

References

A Comparative Analysis of the Cytotoxic Effects of Eurycomalactone and Other Quassinoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of eurycomalactone, a prominent quassinoid, with other members of its class, including eurycomanone, simalikalactone D, and bruceantin. The information presented is supported by experimental data from various studies, offering a valuable resource for researchers in oncology and pharmacology.

Data Presentation: Comparative Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and other selected quassinoids against a panel of cancer cell lines, providing a quantitative comparison of their cytotoxic activity.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound A549Lung Carcinoma0.73[1][1]
B16-BL6Melanoma0.59[1][1]
Colon 26-L5Colon Carcinoma0.70[1][1]
LLCLewis Lung Carcinoma0.78[1][1]
HeLaCervical Cancer1.60 ± 0.12[2][2]
HT-29Colorectal Adenocarcinoma2.21 ± 0.049[2][2]
A2780Ovarian Cancer2.46 ± 0.081[2][2]
Eurycomanone K-562Chronic Myelogenous Leukemia6 ± 1 (µg/ml)[3][4][3][4]
HL-60Promyelocytic Leukemia3.5 ± 1 (µg/ml)[3][4][3][4]
HeLaCervical Cancer4.58 ± 0.090[2][2]
HT-29Colorectal Adenocarcinoma1.22 ± 0.11[2][2]
A2780Ovarian Cancer1.37 ± 0.13[2][2]
Simalikalactone D A2780CP20Ovarian Cancer0.055[5][6][5][6]
MDA-MB-231Breast Cancer0.065[5][6][5][6]
MDA-MB-435Breast Cancer0.058[5][6][5][6]
SKBR3Breast Cancer0.060[7]
MDA-MB-468Breast Cancer0.116[7]
Bruceantin RPMI 8226Multiple Myeloma0.013[8][8]
U266Multiple Myeloma0.049[8][8]
H929Multiple Myeloma0.115[8][8]
HeLaCervical Cancer0.051[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for the key cytotoxicity and apoptosis assays cited in the comparative data.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Hoechst 33342 Staining for Apoptosis

This staining method is used to visualize nuclear condensation and fragmentation characteristic of apoptosis.

  • Cell Seeding and Treatment: Plate cells on coverslips in a 24-well plate and treat with the desired compounds.

  • Staining: After treatment, wash the cells with PBS and then stain with Hoechst 33342 solution (1 µg/mL in PBS) for 10-15 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS.

  • Visualization: Mount the coverslips on microscope slides and observe the cells under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these quassinoids exert their cytotoxic effects is critical for their development as therapeutic agents. The following diagrams illustrate the known signaling pathways affected by this compound, eurycomanone, simalikalactone D, and bruceantin.

Eurycomalactone_Pathway This compound This compound AKT AKT This compound->AKT Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces NFkB NF-κB AKT->NFkB Activates Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes NFkB->Apoptosis Inhibits

Caption: this compound-induced cytotoxicity via AKT/NF-κB pathway.

Eurycomanone_Pathway Eurycomanone Eurycomanone IkBa IκBα Eurycomanone->IkBa Prevents Phosphorylation NFkB NF-κB IkBa->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation GeneTranscription Gene Transcription (Anti-apoptotic) Nucleus->GeneTranscription Initiates

Caption: Eurycomanone's inhibition of the NF-κB signaling pathway.

SimalikalactoneD_Pathway SKD Simalikalactone D Cell Cancer Cell SKD->Cell Caspase3_Ind Caspase-3 Independent Pathway Cell->Caspase3_Ind Apoptosis Apoptosis Caspase3_Ind->Apoptosis Autophagy Autophagy Caspase3_Ind->Autophagy

Caption: Simalikalactone D induced cell death pathways.

Bruceantin_Pathway Bruceantin Bruceantin cMYC c-MYC Bruceantin->cMYC Downregulates Mitochondria Mitochondria Bruceantin->Mitochondria Induces Dysfunction Apoptosis Apoptosis cMYC->Apoptosis Sensitizes to CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Caspases->Apoptosis

Caption: Bruceantin's pro-apoptotic mechanism of action.

Conclusion

This comparative guide highlights the potent cytotoxic activities of this compound and other quassinoids against a range of cancer cell lines. While all examined compounds demonstrate significant anticancer potential, their potency and mechanisms of action vary. Simalikalactone D and bruceantin exhibit particularly high cytotoxicity at nanomolar concentrations. The differential effects on signaling pathways, such as the NF-κB, AKT, and c-MYC pathways, underscore the diverse therapeutic opportunities these natural compounds may offer. Further research into the specific molecular targets and in vivo efficacy of these quassinoids is warranted to fully elucidate their potential as next-generation cancer therapeutics.

References

Cross-Validation of Analytical Methods for Eurycomalactone Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of four common analytical methods for the quantification of eurycomalactone, a bioactive quassinoid found in the plant Eurycoma longifolia. The selection of an appropriate analytical method is critical for accurate quantification in research, quality control, and clinical development. This document presents a side-by-side analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), Quantitative Nuclear Magnetic Resonance (qNMR), and High-Performance Thin-Layer Chromatography (HPTLC), supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Overview

The performance of each analytical method is summarized in the table below, providing a clear comparison of key validation parameters. Data for this compound is presented where available; in its absence, data for the structurally similar and co-occurring quassinoid, eurycomanone, is used as a reliable proxy.

ParameterHPLC-UVLC-MS/MSqNMRHPTLC
Linearity (R²) >0.999>0.99Not applicable>0.99
Accuracy (% Recovery) 99.75 - 109.13%[1]94.2 - 99.8%HighGood
Precision (%RSD) <2.75%<15%<1%<5%
Limit of Detection (LOD) 0.01 µg/mL[1]0.03 - 0.1 µg/mL~1-10 µg/mL~10-50 ng/spot
Limit of Quantification (LOQ) Not specified0.293 µg/mL~5-30 µg/mL~50-150 ng/spot
Selectivity GoodExcellentExcellentModerate
Throughput HighHighLowHigh
Cost LowHighHighLow

Experimental Protocols

Detailed methodologies for each of the four analytical techniques are provided below. These protocols are based on established methods and offer a starting point for laboratory implementation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for routine quality control due to its robustness and cost-effectiveness.

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water is typically used. A common gradient starts with a lower concentration of acetonitrile, which is gradually increased to elute the compound of interest.

Detection:

  • UV detection is performed at the maximum absorbance wavelength (λmax) of this compound, which is around 254 nm.

Sample Preparation:

  • A dried and powdered plant material is extracted with a suitable solvent such as methanol or ethanol, often with the aid of sonication or heating. The extract is then filtered before injection into the HPLC system.

Validation Parameters:

  • Linearity: A calibration curve is constructed by analyzing a series of standard solutions of known concentrations.

  • Accuracy: Determined by spike and recovery experiments, where a known amount of this compound is added to a sample matrix and the recovery is calculated.

  • Precision: Assessed by repeatedly analyzing the same sample (intra-day precision) and on different days (inter-day precision).

  • LOD and LOQ: Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex matrices and low-concentration samples.

Instrumentation:

  • An LC system coupled to a triple quadrupole mass spectrometer.

  • A C18 or similar reversed-phase column.

Mobile Phase:

  • Similar to HPLC-UV, a gradient of acetonitrile or methanol and water, often with the addition of a modifier like formic acid to improve ionization.

Mass Spectrometry Parameters:

  • The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.

Sample Preparation:

  • Similar to HPLC-UV, involving extraction and filtration. A dilution step may be necessary to bring the concentration within the linear range of the instrument.

Validation Parameters:

  • Validation is performed according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, matrix effect, and stability.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for direct quantification without the need for a calibration curve of the same compound, using a certified internal standard.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • A precisely weighed amount of the sample and an internal standard (e.g., maleic acid, dimethyl sulfone) are dissolved in a deuterated solvent.

Data Acquisition and Processing:

  • A 1D proton (¹H) NMR spectrum is acquired under quantitative conditions (e.g., long relaxation delay). The signals of this compound and the internal standard are integrated. The concentration of this compound is calculated based on the ratio of the integrals, the number of protons, and the known concentration of the internal standard.

Validation Parameters:

  • Accuracy and Precision: Determined by repeated measurements of a sample with a known concentration.

  • Selectivity: Ensured by the high resolution of NMR, which allows for the discrimination of signals from different compounds.

  • LOD and LOQ: Dependent on the magnetic field strength and the number of scans.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that is simple, rapid, and cost-effective, making it suitable for screening a large number of samples.

Instrumentation:

  • HPTLC plates (e.g., silica gel 60 F254)

  • An automatic sample applicator

  • A developing chamber

  • A densitometer for quantification

Mobile Phase:

  • A mixture of non-polar and polar solvents is used for development, with the specific composition optimized to achieve good separation.

Quantification:

  • After development, the plate is dried and the spots are visualized under UV light. The densitometric measurement of the spot intensity is used for quantification against a calibration curve of this compound standards.

Validation Parameters:

  • Validation includes assessment of linearity, precision, accuracy, and robustness.

Mandatory Visualizations

CrossValidationWorkflow cluster_methods Analytical Methods Sample Sample Collection (Eurycoma longifolia) Extraction Sample Preparation (Extraction & Filtration) Sample->Extraction HPLC HPLC-UV Extraction->HPLC LCMS LC-MS/MS Extraction->LCMS qNMR qNMR Extraction->qNMR HPTLC HPTLC Extraction->HPTLC Validation Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) HPLC->Validation LCMS->Validation qNMR->Validation HPTLC->Validation Comparison Data Comparison & Analysis Validation->Comparison Report Publish Comparison Guide Comparison->Report

References

A Comparative Guide to the Structure-Activity Relationship of Eurycomalactone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of eurycomalactone analogs, detailing their structure-activity relationships (SAR) with a focus on cytotoxic and antiplasmodial activities. The information presented is supported by experimental data from peer-reviewed scientific literature to facilitate further research and drug discovery efforts.

Structure-Activity Relationship of this compound and Related Quassinoids

This compound, a C19 quassinoid isolated from Eurycoma longifolia, has demonstrated significant potential as a lead compound for the development of anticancer and antimalarial agents. Its tetracyclic lactone structure serves as a scaffold for various chemical modifications that can modulate its biological activity. The following table summarizes the in vitro activity of this compound and several naturally occurring analogs.

Compound NameKey Structural ModificationsCytotoxicity IC50 (µM)Antiplasmodial IC50 (µg/mL)
This compound -HeLa: 1.60 ± 0.12 HT-29: 2.21 ± 0.049 A2780: 2.46 ± 0.081 A-549, MCF-7: >10Gombak A (CQ-resistant P. falciparum): 0.10 D10 (CQ-sensitive P. falciparum): 0.12
Eurycomanone C20 quassinoid (additional carbon at C-13)HeLa: 4.58 ± 0.090 HT-29: 1.22 ± 0.11 A2780: 1.37 ± 0.13 Jurkat: 6.2 K562: 5.7Gombak A: 0.03 D10: 0.05
13,21-Dihydroeurycomanone Reduction of the C13-C21 double bond in eurycomanone-Gombak A: 0.04 D10: 0.06
13α(21)-Epoxyeurycomanone Epoxidation of the C13-C21 double bond in eurycomanone-Gombak A: 0.06 D10: 0.08
Eurycomanol Reduction of the lactone in eurycomanone to a hemiacetalJurkat: 90.7 K562: 46.4Gombak A: 0.40 D10: 0.50
14,15β-Dihydroxyklaineanone Dihydroxylation at C14 and C15KB cells: Potent-
6α-Hydroxythis compound Hydroxylation at C6KB, P388 cells: Active-
5,6-Dehydrothis compound Double bond between C5 and C6KB, P388 cells: Active-

From the data, several key SAR observations can be made:

  • The α,β-unsaturated ketone in ring A is suggested to be crucial for the biological activity of these quassinoids. This feature is present in the more potent compounds like eurycomanone.

  • The lactone functional group in this compound and the corresponding hemiacetal in eurycomanol significantly impact activity. The reduction of the lactone in eurycomanol leads to a dramatic decrease in both cytotoxic and antiplasmodial potency.

  • Modifications at the C13-C21 position of eurycomanone influence antiplasmodial activity. While both dihydro- and epoxy- analogs retain potent activity, they are slightly less active than the parent compound, eurycomanone.

  • The overall tetracyclic scaffold is a key pharmacophore, with various substitutions affecting the potency and selectivity of the compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., HeLa, HT-29, A2780)

  • Culture medium appropriate for the cell line

  • Test compounds (this compound analogs)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control. Incubate for a further 48-72 hours.

  • Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB dye and air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: The percentage of cell survival is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Lactate Dehydrogenase (LDH) Antiplasmodial Assay

This assay determines the antiplasmodial activity of compounds by measuring the activity of parasite-specific lactate dehydrogenase.

Materials:

  • 96-well microtiter plates

  • Plasmodium falciparum cultures (e.g., Gombak A, D10)

  • RPMI 1640 medium supplemented with human serum and hypoxanthine

  • Test compounds

  • Malstat reagent (containing 3-acetylpyridine adenine dinucleotide (APAD))

  • NBT/PES solution (Nitro blue tetrazolium/phenazine ethosulfate)

  • Saponin

  • Microplate spectrophotometer

Procedure:

  • Parasite Culture: Synchronized ring-stage P. falciparum cultures are diluted to a parasitemia of 0.5-1% in complete medium.

  • Compound Addition: Add 100 µL of the parasite culture to each well of a 96-well plate containing serial dilutions of the test compounds.

  • Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.

  • Lysis and Enzyme Reaction: After incubation, lyse the red blood cells by adding a solution containing saponin. Then, add the Malstat reagent followed by the NBT/PES solution.

  • Absorbance Measurement: Incubate the plates in the dark at room temperature for 15-30 minutes and then measure the absorbance at 650 nm.

  • Data Analysis: The LDH activity is proportional to the number of viable parasites. The IC50 values are calculated from the dose-response curves.

Visualizing Molecular Pathways and Experimental Processes

To better understand the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Compound Preparation & Cell Culture cluster_assay Bioactivity Assays cluster_data Data Acquisition & Analysis cluster_sar Structure-Activity Relationship compound_prep This compound Analogs (Stock Solutions) cytotoxicity_assay Cytotoxicity Assay (SRB) compound_prep->cytotoxicity_assay antiplasmodial_assay Antiplasmodial Assay (LDH) compound_prep->antiplasmodial_assay cell_culture Cancer Cell Lines / P. falciparum Culture cell_culture->cytotoxicity_assay cell_culture->antiplasmodial_assay plate_reader Microplate Reader (Absorbance Measurement) cytotoxicity_assay->plate_reader antiplasmodial_assay->plate_reader data_analysis IC50 Determination (Dose-Response Curves) plate_reader->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis

Caption: Experimental workflow for SAR analysis of this compound analogs.

The anticancer activity of this compound and its analogs is, in part, attributed to their ability to interfere with key signaling pathways involved in cell survival and proliferation. One such pathway is the NF-κB signaling cascade.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

This guide serves as a foundational resource for understanding the structure-activity relationships of this compound analogs. The provided data and protocols are intended to support further research into the therapeutic potential of these promising natural products.

A Comparative Analysis of the Anti-inflammatory Effects of Eurycomalactone and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of eurycomalactone and its derivatives, focusing on their mechanisms of action and inhibitory potencies. The information presented is collated from various experimental studies to aid in research and development efforts in the field of anti-inflammatory drug discovery.

Quantitative Comparison of Bioactivity

The anti-inflammatory effects of this compound and its derivatives have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) for different inflammatory markers.

Table 1: Inhibition of NF-κB Signaling and Target Gene Expression

CompoundAssayCell LineStimulantIC50 (µM)Reference(s)
This compound NF-κB Luciferase ReporterHEK-293/NF-κB-lucTNF-α0.5[1][2]
VCAM-1 ExpressionHUVECtertTNF-α0.54[2]
ICAM-1 ExpressionHUVECtertTNF-α0.58[2]
E-selectin ExpressionHUVECtertTNF-α0.56[2]
13,21-Dehydroeurycomanone NF-κB Luciferase ReporterHEK-293/NF-κB-lucTNF-α0.7[1]
14,15β-Dihydroklaieanone NF-κB Luciferase ReporterHEK-293/NF-κB-lucTNF-α1.0[1]
Eurycomanone NF-κB Luciferase ReporterK562TNF-α6.6[3]
NF-κB Luciferase ReporterJurkatTNF-α45[3]
Eurycomanol NF-κB Luciferase ReporterK562TNF-α35.6[3]
NF-κB Luciferase ReporterJurkatTNF-α100[3]
Eurycomalide C NF-κB Luciferase ReporterHEK-293/NF-κB-lucTNF-α18.4[1]

Table 2: Inhibition of Nitric Oxide Production and COX-2 Expression

CompoundAssayCell LineStimulantConcentration Tested% Inhibition / EffectReference(s)
This compound iNOS, COX-2 mRNA expressionRAW 264.7LPS0.10 µg/mLSignificant inhibition
Eurycomanone iNOS, COX-2 mRNA expressionRAW 264.7LPS12.5 µg/mLSignificant inhibition

Mechanisms of Anti-inflammatory Action

This compound and its derivatives primarily exert their anti-inflammatory effects through the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response. However, nuances in their mechanisms have been observed.

This compound is a potent inhibitor of NF-κB, which has been demonstrated to occur at a post-transcriptional level.[2] At higher concentrations, it may also act as a protein synthesis inhibitor.[2] Its inhibition of NF-κB leads to the downregulation of various pro-inflammatory genes, including adhesion molecules (VCAM-1, ICAM-1, E-selectin), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).

Eurycomanone also inhibits the NF-κB pathway, but its mechanism has been shown to involve the inhibition of IκBα phosphorylation and upstream MAPK signaling.[3][4] The presence of an α,β-unsaturated ketone in its structure is believed to be crucial for this activity.[4]

Eurycomanol , which lacks the α,β-unsaturated ketone, is a significantly weaker inhibitor of NF-κB compared to eurycomanone.[3] This highlights the importance of this functional group for the anti-inflammatory activity within this class of compounds.

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory effects of this compound and its derivatives.

G NF-κB Signaling Pathway Inhibition cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Eurycomanone Eurycomanone Eurycomanone->IKK Inhibits This compound This compound This compound->NFkB_nuc Inhibits (Post-transcriptional) DNA DNA NFkB_nuc->DNA Binds Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Adhesion Molecules) DNA->Proinflammatory_Genes Induces

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

NF-κB Luciferase Reporter Gene Assay

This assay quantifies the activity of the NF-κB transcription factor.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK) 293 cells are stably transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element (HEK-293/NF-κB-luc).

  • Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.

2. Assay Procedure:

  • Seed the HEK-293/NF-κB-luc cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds (e.g., this compound, its derivatives, or vehicle control) for 1 hour.

  • Stimulate the cells with a pro-inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL), for 6 hours to activate the NF-κB pathway.

  • After stimulation, lyse the cells using a suitable lysis buffer.

  • Add a luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer. The light intensity is proportional to the amount of luciferase produced, which in turn reflects the transcriptional activity of NF-κB.

3. Data Analysis:

  • The inhibitory effect of the test compounds on NF-κB activity is calculated as a percentage of the control (TNF-α stimulated cells without any inhibitor).

  • The IC50 value, the concentration of the compound that causes 50% inhibition of NF-κB activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

1. Cell Culture and Treatment:

  • Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

2. Griess Reagent Assay:

  • After the incubation period, collect the cell culture supernatant.

  • Add 100 µL of the supernatant to a new 96-well plate.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

  • Incubate the plate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

3. Data Analysis:

  • A standard curve is generated using known concentrations of sodium nitrite.

  • The concentration of nitrite in the samples is determined from the standard curve.

  • The inhibitory effect on NO production is calculated as a percentage of the control (LPS-stimulated cells without any inhibitor).

  • The IC50 value for NO production inhibition can be calculated as described for the NF-κB assay.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

1. Enzyme and Substrate Preparation:

  • Recombinant human or ovine COX-2 enzyme is used.

  • The substrate, arachidonic acid, is prepared in an appropriate buffer.

2. Inhibition Assay:

  • In a 96-well plate, add the reaction buffer, heme cofactor, and the COX-2 enzyme.

  • Add various concentrations of the test compounds or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the arachidonic acid substrate.

  • Incubate at 37°C for a short period (e.g., 2 minutes).

  • Stop the reaction by adding a stopping reagent (e.g., a solution of stannous chloride to reduce the product PGH2 to the more stable PGF2α).

3. Product Quantification:

  • The amount of prostaglandin (e.g., PGF2α) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for that prostaglandin.

4. Data Analysis:

  • The percentage of COX-2 inhibition is calculated by comparing the amount of prostaglandin produced in the presence of the inhibitor to that produced in the control (no inhibitor).

  • The IC50 value is determined from the dose-response curve.

Experimental Workflow Visualization

The following diagram outlines a general workflow for screening and characterizing the anti-inflammatory effects of natural compounds.

G General Experimental Workflow for Anti-inflammatory Compound Screening cluster_extraction Compound Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis cluster_mechanism Mechanism of Action Studies Compound This compound & Derivatives NFkB_Assay NF-κB Luciferase Assay Compound->NFkB_Assay NO_Assay Griess Assay (NO Production) Compound->NO_Assay COX_Assay COX-2 Inhibition Assay Compound->COX_Assay IC50 IC50 Determination NFkB_Assay->IC50 NO_Assay->IC50 COX_Assay->IC50 Western_Blot Western Blot (p-IκBα, iNOS, COX-2) IC50->Western_Blot qPCR RT-qPCR (Gene Expression) IC50->qPCR

Caption: A typical workflow for evaluating anti-inflammatory compounds.

References

Unveiling the Molecular Targets of Eurycomalactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Eurycomalactone, a prominent quassinoid found in the medicinal plant Eurycoma longifolia, has garnered significant attention for its potential therapeutic applications, particularly in oncology and inflammatory diseases. This guide provides a comprehensive validation of its molecular targets, offering a comparative analysis with established therapeutic agents. By presenting quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways, this document serves as a valuable resource for researchers investigating the mechanism of action and therapeutic potential of this compound.

Comparative Analysis of Molecular Target Inhibition

This compound has been demonstrated to exert its biological effects through the modulation of several key molecular targets. This section provides a quantitative comparison of its inhibitory activity against these targets alongside well-established alternative inhibitors.

TargetCompoundIC50 / Binding AffinityCell Line / Assay Conditions
TNF-α This compoundBinding Affinity: -7.51 kcal/molIn silico molecular docking
Etanercept-Biologic TNF-α inhibitor
DHFR This compoundBinding Affinity: -8.87 kcal/molIn silico molecular docking
MethotrexateIC50: ~0.016 - 0.094 µM (cytotoxicity)Various cancer cell lines[1]
MethotrexateIC50: 0.072 µM (enzymatic assay)L1210 mouse leukemia DHFR[2]
NF-κB Signaling This compoundIC50: 0.5 µMTNF-α-stimulated HEK-293/NF-κB-luc cells[3][4][5]
BAY 11-7082IC50: 10 µM (IκBα phosphorylation)Tumor cells[6]
AKT Signaling This compoundSuppresses phosphorylation of AKT (Ser473)Human NSCLC cell lines (A549 and Calu-1)[7]
MK-2206IC50: 8 nM (Akt1), 12 nM (Akt2), 65 nM (Akt3)Cell-free assays[8][9]
Cell Viability This compoundIC50: 1.60 ± 0.12 µM (HeLa), 2.21 ± 0.049 µM (HT-29), 2.46 ± 0.081 µM (A2780)Sulforhodamine B Assay[1]
CisplatinIC50: 1.38 ± 0.037 µM to 1.77 ± 0.018 µMVarious cancer cell lines[1]

Signaling Pathways and Experimental Workflows

To visually elucidate the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

G This compound's Putative Signaling Pathway Inhibition cluster_0 Pro-inflammatory/Survival Signaling cluster_1 Folate Metabolism & DNA Synthesis cluster_2 Cell Survival Signaling TNFa TNF-α TNFR TNFR TNFa->TNFR TRAF2 TRAF2 TNFR->TRAF2 IKK IKK TRAF2->IKK IkappaB IκBα IKK->IkappaB P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Gene_Transcription Gene Transcription (Inflammation, Survival) Nucleus->Gene_Transcription Eurycomalactone_NFkB This compound Eurycomalactone_NFkB->IKK Inhibits DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF DNA_Synthesis DNA Synthesis THF->DNA_Synthesis Eurycomalactone_DHFR This compound Eurycomalactone_DHFR->DHFR Inhibits Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT P Cell_Survival Cell Survival AKT->Cell_Survival Eurycomalactone_AKT This compound Eurycomalactone_AKT->AKT Inhibits Phosphorylation

Caption: this compound's inhibitory effects on key signaling pathways.

G Experimental Workflow for Target Validation cluster_0 In Silico Analysis cluster_1 In Vitro Validation cluster_2 Cell-Based Functional Assays Docking Molecular Docking (this compound vs. Target) Binding_Affinity Prediction of Binding Affinity Docking->Binding_Affinity Enzyme_Assay Enzyme Inhibition Assay (e.g., DHFR) IC50_Enzyme Determine IC50 Enzyme_Assay->IC50_Enzyme Reporter_Assay Reporter Gene Assay (e.g., NF-κB Luciferase) IC50_Reporter Determine IC50 Reporter_Assay->IC50_Reporter Cell_Culture Cancer Cell Lines Treatment Treat with this compound & Comparators Cell_Culture->Treatment SRB_Assay Sulforhodamine B (SRB) Assay Treatment->SRB_Assay Hoechst_Staining Hoechst 33342 Staining Treatment->Hoechst_Staining Western_Blot Western Blot Treatment->Western_Blot Cytotoxicity Determine Cytotoxicity (IC50) SRB_Assay->Cytotoxicity Apoptosis Assess Apoptosis Hoechst_Staining->Apoptosis Protein_Expression Analyze Protein Expression (e.g., p-AKT, p-NF-κB) Western_Blot->Protein_Expression

Caption: Workflow for validating this compound's molecular targets.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Sulforhodamine B (SRB) Assay for Cytotoxicity

Objective: To determine the cytotoxic effects of this compound and comparator compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or comparator compounds and incubate for 48-72 hours.

  • Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[9]

Hoechst 33342 Staining for Apoptosis Detection

Objective: To qualitatively and quantitatively assess apoptosis induction by this compound.

Protocol:

  • Cell Culture and Treatment: Culture cells on coverslips or in a 96-well plate and treat with this compound or comparator compounds for the desired time.

  • Staining Solution Preparation: Prepare a 1 µg/mL Hoechst 33342 staining solution in phosphate-buffered saline (PBS).

  • Staining: Remove the culture medium, wash the cells with PBS, and add the Hoechst 33342 staining solution to cover the cells. Incubate for 10-15 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Visualization: Observe the cells under a fluorescence microscope using a UV excitation filter (around 350 nm) and an emission filter (around 460 nm). Apoptotic cells will exhibit condensed and fragmented nuclei with bright blue fluorescence.

  • Quantification (Optional): The percentage of apoptotic cells can be determined by counting the number of cells with apoptotic nuclei relative to the total number of cells in multiple fields.[8][10][11]

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

Objective: To determine the inhibitory effect of this compound on DHFR enzyme activity.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing a suitable pH (e.g., 7.5), DHFR enzyme, dihydrofolate (DHF) as the substrate, and NADPH as a cofactor.

  • Inhibitor Preparation: Prepare serial dilutions of this compound and a known DHFR inhibitor (e.g., methotrexate) in the reaction buffer.

  • Assay Procedure:

    • Add the reaction buffer to the wells of a 96-well UV-transparent plate.

    • Add the inhibitor solutions to the respective wells.

    • Initiate the reaction by adding DHF and NADPH.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[5][12][13]

TNF-α Bioassay (ELISA)

Objective: To quantify the inhibition of TNF-α production by this compound.

Protocol:

  • Cell Stimulation: Culture immune cells (e.g., macrophages or peripheral blood mononuclear cells) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence of varying concentrations of this compound or a known TNF-α inhibitor.

  • Supernatant Collection: After an appropriate incubation period (e.g., 4-24 hours), collect the cell culture supernatants.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for human TNF-α.

    • Block non-specific binding sites.

    • Add the collected supernatants and a standard curve of recombinant TNF-α to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that produces a colorimetric signal in the presence of the enzyme.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve and determine the concentration of TNF-α in the supernatants. Calculate the percentage of inhibition of TNF-α production for each this compound concentration and determine the IC50 value.[14][15]

NF-κB Luciferase Reporter Assay

Objective: To measure the inhibitory effect of this compound on NF-κB transcriptional activity.

Protocol:

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. A second plasmid containing a Renilla luciferase gene can be co-transfected for normalization.

  • Cell Treatment: Seed the transfected cells in a 96-well plate and treat them with a known NF-κB activator (e.g., TNF-α) in the presence or absence of various concentrations of this compound or a known NF-κB inhibitor (e.g., BAY 11-7082).

  • Cell Lysis: After incubation (e.g., 6-24 hours), lyse the cells to release the luciferase enzymes.

  • Luciferase Activity Measurement:

    • Add a firefly luciferase substrate to the cell lysate and measure the resulting luminescence.

    • Add a Renilla luciferase substrate and measure the luminescence.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of NF-κB activity for each this compound concentration and determine the IC50 value.[7][16][17]

This guide provides a foundational understanding of the molecular targets of this compound and its comparative efficacy. Further in-depth studies, including in vivo models, are warranted to fully elucidate its therapeutic potential.

References

Safety Operating Guide

Navigating the Safe Disposal of Eurycomalactone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Eurycomalactone is recognized for its significant biological effects, including the inhibition of NF-κB, a key regulator of inflammatory responses, and its cytotoxic effects against various cancer cell lines.[1][2][3][4][5] These properties underscore the importance of preventing its release into the environment and minimizing exposure to laboratory personnel.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to adhere to standard laboratory safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE TypeSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.
Respiratory Use in a well-ventilated area or fume hoodTo avoid inhalation of any aerosols or dust.
Step-by-Step Disposal Protocol

The following protocol is based on general best practices for the disposal of biologically active and cytotoxic compounds.

  • Decontamination of Surfaces and Equipment:

    • All surfaces and non-disposable equipment that have come into contact with this compound should be thoroughly decontaminated.

    • Use a suitable laboratory disinfectant or a 70% ethanol solution to wipe down all contaminated areas.

  • Segregation of Waste:

    • Proper waste segregation is crucial to ensure that this compound is disposed of in accordance with hazardous waste regulations.

    • Do not mix this compound waste with general laboratory trash.

  • Collection of this compound Waste:

    • Solid Waste: Collect any solid this compound, contaminated consumables (e.g., pipette tips, gloves, paper towels), and empty vials into a designated, clearly labeled hazardous waste container. The container should be robust, leak-proof, and have a secure lid.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Avoid pouring any this compound solution down the drain.

  • Labeling of Hazardous Waste:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Storage of Waste:

    • Store the sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic.

    • This storage area should be well-ventilated and have secondary containment to prevent the spread of any potential spills.

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional and local regulations for the final disposal of chemical waste.

Experimental Workflow for this compound Disposal

The logical flow for the proper disposal of this compound can be visualized as a clear, step-by-step process, ensuring safety and compliance at each stage.

Eurycomalactone_Disposal_Workflow start Start: Handling this compound ppe Wear Appropriate PPE start->ppe decontaminate Decontaminate Surfaces and Equipment ppe->decontaminate segregate Segregate Waste Streams decontaminate->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid store Store Waste in Designated Secure Area collect_solid->store collect_liquid->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs end_disposal End: Proper Disposal contact_ehs->end_disposal

Caption: Workflow for the safe disposal of this compound.

Given that this compound is a naturally derived compound, it is important to note that its environmental impact upon improper disposal is not well-documented. However, its potent biological activity warrants a cautious approach. Adherence to these disposal guidelines will help ensure the safety of laboratory personnel and the protection of the environment. Always consult your institution's specific waste disposal policies and procedures.

References

Essential Safety and Operational Guide for Handling Eurycomalactone

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive safety protocols and logistical information for the handling and disposal of Eurycomalactone. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Quantitative Data Summary

This section summarizes the key physicochemical and cytotoxic properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₉H₂₄O₆PubChem[1]
Molecular Weight348.4 g/mol PubChem[1]
CAS Number23062-24-0MedchemExpress, PubChem[1][2]
AppearanceWhite powderN/A
SolubilitySoluble in DMSO and AcetonitrileCayman Chemical[3]

Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ Value (µM)Incubation TimeSource
HeLaCervical Cancer1.60 ± 0.12Not SpecifiedMDPI[4]
HT-29Colorectal Cancer2.21 ± 0.049Not SpecifiedMDPI[4]
A2780Ovarian Cancer2.46 ± 0.081Not SpecifiedMDPI[4]
A549Lung Cancer20.1724 hoursMedchemExpress[2]
A549Lung Cancer3.7748 hoursMedchemExpress[2]
A549Lung Cancer1.9072 hoursMedchemExpress[2]
COR-L23Lung Cancer25.0224 hoursMedchemExpress[2]
COR-L23Lung Cancer2.7448 hoursMedchemExpress[2]
COR-L23Lung Cancer1.8072 hoursMedchemExpress[2]
HEK293 (NF-κB)Reporter Assay0.5Not SpecifiedMedchemExpress, Cayman Chemical[2][3]

Table 3: Toxicity of Eurycoma longifolia Extracts

Extract TypeOrganismLD₅₀ ValueSource
Alcoholic ExtractMice1500-2000 mg/kg (oral)Journal of Natural Products[5], PMC[6]
Aqueous ExtractMice>3000 mg/kg (oral)Journal of Natural Products[5], PMC[6]
Water ExtractRats>2 g/kg (acute, oral)NIH[7]
Powdered RootRats>6 g/kg (acute, oral)NIH[7]
Note: Alcoholic extracts are generally enriched with this compound and are considered more toxic than aqueous extracts.[7]

Personal Protective Equipment (PPE) and Handling Workflow

Due to its cytotoxic nature, this compound must be handled with appropriate engineering controls and personal protective equipment to minimize exposure.

PPE_Workflow ppe ppe receive receive ppe->receive Proceed to Handling dissolve dissolve decon decon dissolve->decon After Experiment

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eurycomalactone
Reactant of Route 2
Eurycomalactone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.